Spectroscopic Profile of 4-Phenoxyphenol: An In-depth Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyphenol, a molecule of significant interest in chemical synthesis and drug development. The following sec...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyphenol, a molecule of significant interest in chemical synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in the field.
Spectroscopic Data Summary
The structural characterization of 4-Phenoxyphenol has been elucidated through various spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-Phenoxyphenol.
Table 1: ¹H NMR Spectroscopic Data for 4-Phenoxyphenol
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-Phenoxyphenol.
Table 4: Mass Spectrometry Data for 4-Phenoxyphenol
m/z
Relative Abundance (%)
186.0
100.0
187.0
13.3
157.0
8.9
109.0
14.4
77.0
14.7
51.0
10.8
Ionization Method: Electron Ionization (EI) at 75 eV[1]
Experimental Protocols
The following sections outline the methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Phenoxyphenol is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within an NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to encompass the expected chemical shift range of the protons. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
The IR spectrum of solid 4-Phenoxyphenol is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum of 4-Phenoxyphenol is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
The Solubility of 4-Phenoxyphenol: A Technical Guide for Researchers
An In-depth Examination of the Solubility Characteristics and Experimental Determination Methodologies for a Key Synthetic Intermediate. Introduction 4-Phenoxyphenol, also known as 4-hydroxydiphenyl ether, is a versatile...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Examination of the Solubility Characteristics and Experimental Determination Methodologies for a Key Synthetic Intermediate.
Introduction
4-Phenoxyphenol, also known as 4-hydroxydiphenyl ether, is a versatile aromatic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and performance polymers. Its chemical structure, featuring both a phenol (B47542) and a phenoxy group, imparts a unique combination of polarity and aromaticity that dictates its solubility in various organic solvents. A thorough understanding of its solubility is paramount for researchers and drug development professionals in optimizing reaction conditions, designing efficient purification processes such as crystallization, and formulating products with desired bioavailability and stability. This technical guide provides a comprehensive overview of the solubility of 4-phenoxyphenol, details established experimental protocols for its determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
Comprehensive quantitative solubility data for 4-phenoxyphenol across a wide range of organic solvents is not extensively documented in publicly available literature. However, some qualitative and quantitative information has been reported. 4-Phenoxyphenol is known to be insoluble in water.[1][2] A specific solubility value has been reported in toluene.[1][2]
For other common organic solvents, experimental determination is necessary to establish precise solubility values. The subsequent sections of this guide provide detailed protocols for such determinations.
Table 1: Quantitative Solubility of 4-Phenoxyphenol in Toluene
Experimental Protocols for Solubility Determination
The determination of the equilibrium solubility of 4-phenoxyphenol in organic solvents can be accurately achieved using the widely accepted isothermal shake-flask method followed by either gravimetric or UV-Vis spectrophotometric analysis.[3][4]
Isothermal Shake-Flask Method
This method involves creating a saturated solution of 4-phenoxyphenol in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
4-Phenoxyphenol (high purity)
Selected organic solvents (analytical grade)
Analytical balance
Temperature-controlled orbital shaker or water bath
Sample Preparation: Add an excess amount of solid 4-phenoxyphenol to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker or water bath set to the desired temperature. Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe pre-heated to the experimental temperature. Immediately filter the solution through a syringe filter, also at the experimental temperature, into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis) to remove any undissolved microparticles.
Analysis: Determine the concentration of 4-phenoxyphenol in the filtered saturated solution using one of the methods described below.
Analytical Methods
The gravimetric method is a direct and reliable technique for determining the concentration of a non-volatile solute in a saturated solution.[5][6]
Procedure:
Accurately weigh the container with the filtered saturated solution.
Carefully evaporate the solvent from the solution in a fume hood or using a rotary evaporator.
Place the container with the solid residue in a drying oven at a temperature below the melting point of 4-phenoxyphenol (80-84 °C) until a constant weight is achieved.
Accurately weigh the container with the dry 4-phenoxyphenol residue.
Calculate the mass of the dissolved 4-phenoxyphenol and the mass of the solvent.
Express the solubility as g/100 g of solvent or other appropriate units.
This method is suitable for aromatic compounds like 4-phenoxyphenol that exhibit strong UV absorbance and is particularly useful for determining low solubilities.[7][8]
Procedure:
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-phenoxyphenol of known concentrations in the solvent of interest.
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 4-phenoxyphenol using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of 4-phenoxyphenol in the diluted solution.
Solubility Calculation: Calculate the concentration of 4-phenoxyphenol in the original saturated solution by accounting for the dilution factor.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of 4-phenoxyphenol solubility using the shake-flask method.
Caption: Workflow for determining the solubility of 4-phenoxyphenol.
Conclusion
The solubility of 4-phenoxyphenol in organic solvents is a critical parameter for its effective use in research and industrial applications. While comprehensive quantitative data is sparse, this guide provides a foundational understanding and details robust experimental methodologies for its determination. The isothermal shake-flask method, coupled with either gravimetric or UV-Vis spectrophotometric analysis, offers a reliable approach for generating the necessary solubility data. By following the outlined protocols, researchers and drug development professionals can accurately determine the solubility of 4-phenoxyphenol in solvents relevant to their work, thereby facilitating process optimization and formulation development.
Thermal properties of 4-Phenoxyphenol (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the thermal properties of 4-Phenoxyphenol, a versatile compound utilized in pharmaceuticals, personal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of 4-Phenoxyphenol, a versatile compound utilized in pharmaceuticals, personal care products, and as an intermediate in organic synthesis. A comprehensive understanding of its thermal characteristics, specifically its melting and boiling points, is critical for its application in formulation development, quality control, and synthesis processes. This document outlines these key thermal parameters, details the experimental methodologies for their determination, and presents logical workflows for these analytical procedures.
Core Thermal Properties
The thermal behavior of 4-Phenoxyphenol is characterized by its distinct melting and boiling points. These properties are crucial indicators of the compound's purity and are fundamental for its handling and application in various scientific and industrial settings.
Quantitative Data Summary
The melting and boiling points of 4-Phenoxyphenol, as documented in the scientific literature, are summarized in the table below. The boiling point is notably pressure-dependent, a critical consideration for processes conducted under vacuum.
The determination of melting and boiling points is a fundamental aspect of compound characterization. While specific experimental reports for 4-Phenoxyphenol are not detailed in this guide, the following are standard and widely accepted methodologies for determining these thermal properties for solid organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[2]
1. Capillary Method:
Sample Preparation: A small amount of finely powdered, dry 4-Phenoxyphenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3][4]
Apparatus: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3][4] This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a melting point apparatus with a heated metal block.
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]
2. Differential Scanning Calorimetry (DSC):
DSC is a modern thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7]
Sample Preparation: A small, accurately weighed sample of 4-Phenoxyphenol (typically 2-5 mg) is placed in a hermetically sealed aluminum pan.[8]
Instrumentation: The sample and an empty reference pan are placed in the DSC instrument. The system is purged with an inert gas, such as nitrogen.[8]
Measurement: The temperature is increased at a constant rate (e.g., 10 °C/min).[8] The melting point is determined from the resulting thermogram as the onset or peak of the endothermic transition corresponding to melting.[8] DSC can also provide information on the purity of the sample.[8]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere.
1. Thiele Tube Method:
Sample Preparation: A small amount of 4-Phenoxyphenol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[9]
Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube filled with a high-boiling point liquid like mineral oil.[9][10]
Heating and Observation: The apparatus is heated gently. As the boiling point is approached and exceeded, a steady stream of bubbles will emerge from the inverted capillary tube.[9][10] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10]
2. Distillation Method:
For larger quantities of the substance, a simple distillation can be used to determine the boiling point.
Apparatus: The 4-Phenoxyphenol is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[9]
Procedure: The liquid is heated to a steady boil. The vapor will rise, surround the thermometer bulb, and then pass into the condenser. The temperature at which the liquid is steadily distilling is recorded as the boiling point.[11] It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
Workflow Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the thermal properties of a solid organic compound like 4-Phenoxyphenol.
Caption: Workflow for Melting Point Determination by Capillary Method.
Caption: Workflow for Boiling Point Determination by Thiele Tube Method.
The Multifaceted Biological Activities of 4-Phenoxyphenol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenoxyphenol, a diphenyl ether derivative, and its structurally related compounds have emerged as a versatile scaffold in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenol, a diphenyl ether derivative, and its structurally related compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of 4-phenoxyphenol and its derivatives, with a focus on their anticancer, androgen receptor antagonistic, antimicrobial, and enzyme inhibitory properties. This document aims to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.
Anticancer Activity
Derivatives of 4-phenoxyphenol have demonstrated significant potential as anticancer agents, with activities spanning antiproliferative, apoptotic, and anti-metastatic effects in various cancer cell lines.
Note: Some qualitative data from the search results could not be quantified in this table.
Key Mechanisms and Signaling Pathways
ATR DNA Repair and Akt Signaling in Lung Cancer:
The derivative 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) has been shown to selectively induce antiproliferation and apoptosis in non-small-cell lung cancer (NSCLC) cells.[1][2][3] The proposed mechanism involves the induction of aneuploidization and the activation of the Ataxia Telangiectasia and Rad3-related (ATR) DNA repair signaling pathway.[1][2] 4-HPPP treatment leads to an increase in reactive oxygen species (ROS) and DNA damage, indicated by the accumulation of γH2AX.[1] This, in turn, activates the ATR pathway, leading to cell cycle arrest and apoptosis.[1] Furthermore, 4-HPPP has been observed to inhibit the phosphorylation of Akt at Serine 473 and Threonine 450, suggesting a role in modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]
ATR and Akt signaling pathways modulated by 4-HPPP.
Experimental Protocols
Colony Formation Assay:
This assay assesses the ability of a single cell to grow into a colony, a measure of cell proliferation and survival.
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to adhere overnight.
Treatment: Treat the cells with varying concentrations of the 4-phenoxyphenol derivative for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.
Incubation: Remove the treatment medium and replace it with fresh, drug-free medium. Incubate the plates for 1-2 weeks, allowing colonies to form.
Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with methanol (B129727) for 10 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically containing >50 cells) in each well.
Reactive Oxygen Species (ROS) Detection using DCF-DA Assay:
This assay measures the intracellular generation of ROS.
Cell Culture: Seed cells in a 96-well black plate and allow them to attach overnight.
Treatment: Treat the cells with the 4-phenoxyphenol derivative for the desired time.
Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis for Akt Phosphorylation:
This technique is used to detect the phosphorylation status of Akt.
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Androgen Receptor Antagonism
Certain 4-phenoxyphenol derivatives have been designed and synthesized as potent androgen receptor (AR) antagonists, which are crucial for the treatment of prostate cancer.[4]
Quantitative Data on AR Antagonistic Activity
Compound
Cell Line
Assay
IC50 (µM)
8
SC-3
DHT-promoted cell proliferation
9.4
22
SC-3
DHT-promoted cell proliferation
0.75
22
LNCaP
DHT-promoted cell proliferation
0.043
22
22Rv1
DHT-promoted cell proliferation
0.22
Synthesis and Screening Workflow
The synthesis of these AR antagonists typically involves a multi-step process, followed by a screening cascade to evaluate their biological activity.
General workflow for synthesis and screening of AR antagonists.
Experimental Protocols
Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives:
A general synthetic route involves the following key steps[4]:
SNAr Reaction: A nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and hydroquinone (B1673460) to form a diphenyl ether.
Nitro Group Reduction: Reduction of the nitro group to a primary amine, for example, using palladium on carbon (Pd/C) and hydrogen gas.
Amide Bond Formation: Acylation of the amine with a substituted benzoic acid or benzoyl chloride to form the final amide derivative.
Androgen Receptor Antagonist Screening Assay:
Cell Culture: Use prostate cancer cell lines such as LNCaP or 22Rv1, which express the androgen receptor.
Treatment: Treat the cells with a known androgen (e.g., dihydrotestosterone, DHT) to stimulate proliferation, in the presence or absence of the test compounds at various concentrations.
Cell Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay to determine the IC50 value of the antagonist.
Antimicrobial Activity
Brominated phenoxyphenols, naturally occurring in marine sponges, have shown potent antibacterial activity against a range of medically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition
Derivatives of 4-phenoxyphenol have also been investigated as inhibitors of enzymes involved in the endocannabinoid system, specifically fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[7]
In vitro assays are used to measure the inhibitory activity of compounds against these enzymes.
Enzyme and Substrate Preparation: Use recombinant human FAAH or MAGL and a suitable fluorogenic substrate.
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specific time to allow for potential covalent modification.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Signal Measurement: Measure the fluorescence signal over time using a plate reader. The rate of substrate hydrolysis is indicative of enzyme activity.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
4-Phenoxyphenol and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. The diverse range of activities, from anticancer and AR antagonism to antimicrobial and enzyme inhibition, underscores the versatility of this chemical scaffold. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for crucial assays, and illustrated the relevant signaling pathways and experimental workflows. It is anticipated that this comprehensive resource will aid researchers, scientists, and drug development professionals in their efforts to further explore and exploit the therapeutic promise of 4-phenoxyphenol derivatives. Further structure-activity relationship studies and in vivo investigations are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds for clinical development.
4-Phenoxyphenol: A Versatile Monomer for High-Performance Polyether Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenoxyphenol is a key aromatic diol monomer utilized in the synthesis of high-performance polyethers and, most n...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenol is a key aromatic diol monomer utilized in the synthesis of high-performance polyethers and, most notably, poly(aryl ether ketone)s (PAEKs). Its unique structure, featuring a flexible ether linkage and two reactive hydroxyl groups, imparts a desirable combination of properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and good solubility in common organic solvents. These characteristics make polyethers derived from 4-phenoxyphenol suitable for a wide range of advanced applications, from aerospace components and medical implants to high-performance coatings and membranes for separations.
This technical guide provides a comprehensive overview of the use of 4-phenoxyphenol as a monomer for polyether synthesis. It covers the fundamental chemistry of the polymerization process, detailed experimental protocols, characterization of the resulting polymers, and a summary of their key properties.
Monomer Profile: 4-Phenoxyphenol
4-Phenoxyphenol, also known as p-phenoxyphenol or 4-hydroxydiphenyl ether, is a solid crystalline compound at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Property
Value
Chemical Formula
C₁₂H₁₀O₂
Molecular Weight
186.21 g/mol
Appearance
White to off-white crystalline solid
Melting Point
85-88 °C
Boiling Point
325-327 °C
CAS Number
831-82-3
Table 1: Physical and Chemical Properties of 4-Phenoxyphenol
Polymerization via Nucleophilic Aromatic Substitution
The primary route for synthesizing high-molecular-weight polyethers from 4-phenoxyphenol is through nucleophilic aromatic substitution (SNAr) polymerization. This step-growth polymerization involves the reaction of the phenoxide ions, generated from 4-phenoxyphenol in the presence of a base, with an activated aromatic dihalide, typically a difluorinated aromatic ketone. The electron-withdrawing ketone groups in the dihalide monomer activate the fluorine atoms towards nucleophilic attack by the phenoxide.
The general mechanism involves the formation of a Meisenheimer complex as a transient intermediate, followed by the departure of the fluoride (B91410) leaving group to form the ether linkage. The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of an anhydrous weak base, such as potassium carbonate, to facilitate the formation of the phenoxide nucleophile.
The following sections provide detailed methodologies for the synthesis of poly(aryl ether ketone)s using a bisphenol monomer analogous to 4-phenoxyphenol, which can be adapted for polymerization involving 4-phenoxyphenol.
Synthesis of a Poly(aryl ether ketone) from a Bisphenol and 4,4'-Difluorobenzophenone
This protocol is a representative example of the synthesis of a PAEK via nucleophilic aromatic substitution.
Materials:
1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane (BHPPPPM) (or a similar bisphenol)
4,4'-Difluorobenzophenone
Anhydrous Potassium Carbonate (K₂CO₃)
N,N-Dimethylacetamide (DMAc) or Tetramethylene sulfone
Monomer and Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add the bisphenol monomer, an equimolar amount of 4,4'-difluorobenzophenone, and a 50% excess of anhydrous potassium carbonate.
Solvent Addition: Add N,N-dimethylacetamide (or tetramethylene sulfone) and toluene to the flask. The solids content should be around 20-30% (w/v).
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene. Continue this process for 2-4 hours until no more water is collected in the Dean-Stark trap.
Polymerization: After dehydration, remove the Dean-Stark trap and increase the temperature to 160-180 °C to distill off the toluene. Maintain the reaction at this temperature under a nitrogen atmosphere for 8-16 hours. The viscosity of the solution will increase as the polymerization proceeds.
Polymer Precipitation and Purification: After cooling to room temperature, dilute the viscous polymer solution with additional solvent (e.g., DMAc) and precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any remaining salts and unreacted monomers.
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours.
Caption: Experimental Workflow for Polyether Synthesis.
Characterization of Synthesized Polyethers
The synthesized polyethers are typically characterized to determine their molecular weight, thermal properties, mechanical properties, and solubility.
Characterization Technique
Purpose
Typical Results for PAEKs
Gel Permeation Chromatography (GPC)
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
To assess the solubility of the polymer in various organic solvents.
Soluble in polar aprotic solvents like NMP and DMAc, as well as chloroform (B151607) and THF[1]
Table 2: Common Characterization Techniques and Typical Properties of Poly(aryl ether ketone)s
Properties of Polyethers Derived from Phenolic Monomers
Polyethers synthesized from phenolic monomers like 4-phenoxyphenol exhibit a range of desirable properties, making them suitable for demanding applications. The data presented in Table 3 is a compilation of properties for various poly(aryl ether ketone)s synthesized from different bisphenol monomers, which are indicative of the performance that can be expected from polymers incorporating 4-phenoxyphenol.
Polymer System
Inherent Viscosity (dL/g)
Glass Transition Temperature (Tg, °C)
5% Weight Loss Temperature (°C, N₂)
Tensile Strength (MPa)
Young's Modulus (GPa)
PAEK from BHPPPPM and Difluorobenzophenone
0.60 - 0.78
174 - 196
> 500
78 - 85
1.9 - 2.4
PAEK with Pendant Biphenyl and Naphthyl Groups
-
-
-
-
-
PAEK with Xanthene and Sulfone Groups
-
208 - 221
490 - 521
-
-
Transparent PAEK from Difluorobenzophenone and Bis(hydroxybenzylidene)cyclohexanone
-
172
-
-
-
Table 3: Properties of Various Poly(aryl ether ketone)s Derived from Bisphenol Monomers [1]
Conclusion
4-Phenoxyphenol is a valuable monomer for the synthesis of high-performance polyethers through nucleophilic aromatic substitution polymerization. The resulting polymers, particularly poly(aryl ether ketone)s, exhibit an exceptional combination of thermal stability, mechanical strength, and processability. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the field of polymer chemistry and materials science, as well as for professionals in drug development exploring advanced polymer-based delivery systems and medical devices. The versatility of 4-phenoxyphenol and the tunable properties of the derived polyethers ensure their continued importance in the development of next-generation materials.
The Environmental Fate of 4-Phenoxyphenol: A Review of Current Knowledge and Data Gaps
For Immediate Release Shanghai, China – December 21, 2025 – While 4-phenoxyphenol is utilized as a key intermediate in the synthesis of certain pesticides and pharmaceuticals, a comprehensive understanding of its environ...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 21, 2025 – While 4-phenoxyphenol is utilized as a key intermediate in the synthesis of certain pesticides and pharmaceuticals, a comprehensive understanding of its environmental fate and degradation remains notably sparse in publicly available scientific literature.[1][2] This technical guide synthesizes the current, limited understanding of 4-phenoxyphenol's environmental persistence and outlines potential degradation pathways based on the established behavior of related phenolic compounds. It is critical to note, however, that a significant data gap exists, and further experimental research is imperative for a thorough risk assessment.
Physicochemical Properties and Environmental Distribution
4-Phenoxyphenol is a solid crystalline powder with low solubility in water, suggesting a potential for partitioning into soil and sediment.[2] Its vapor pressure is also low, indicating that volatilization into the atmosphere is not a primary mode of environmental transport.[2] The octanol-water partition coefficient (Log Kow) for 4-phenoxyphenol has not been extensively reported, but its structural similarity to other phenols suggests a moderate potential for bioaccumulation.
Biodegradation Potential: An Extrapolation from Phenolic Compounds
Aerobic Biodegradation: Under aerobic conditions, the microbial degradation of phenols typically proceeds through initial hydroxylation to form catechols.[6][7] These catechols are then subject to ring cleavage via two primary pathways: the ortho-cleavage pathway and the meta-cleavage pathway, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[6][7] It is plausible that 4-phenoxyphenol could be similarly hydroxylated, followed by cleavage of one or both of the aromatic rings.
Anaerobic Biodegradation: Anaerobic degradation of phenols is a more complex process, often involving carboxylation as an initial step, followed by ring reduction and cleavage.[4][9] The complete mineralization of phenolic compounds under anaerobic conditions requires the synergistic action of several different microbial groups.[4] While the anaerobic degradation of many phenols has been documented, the recalcitrance of the ether linkage in 4-phenoxyphenol under these conditions is unknown.
Abiotic Degradation: Photodegradation and Hydrolysis
Photodegradation: Information regarding the photodegradation of 4-phenoxyphenol is scarce. Generally, phenolic compounds can undergo photodegradation in the presence of sunlight, a process that can be direct or indirect (sensitized). The exposure of a related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol (B1258403), to air and light resulted in the formation of several degradation products.[10] It is conceivable that the aromatic rings and the ether linkage in 4-phenoxyphenol could be susceptible to photolytic cleavage, leading to the formation of various transformation products. However, without experimental data, the rates and products of these reactions remain speculative.
Hydrolysis: The ether linkage in 4-phenoxyphenol is generally stable to hydrolysis under typical environmental pH conditions. Significant hydrolysis would likely only occur under extreme pH conditions not commonly found in the environment.
Transformation Products and Ecotoxicity
A significant concern regarding the degradation of any environmental contaminant is the nature and toxicity of its transformation products. 4-Phenoxyphenol is known to be an environmental transformation product of the insecticide Fenoxycarb, indicating it can be formed and persist in the environment.[1] Studies on other phenolic compounds have shown that degradation can sometimes lead to the formation of intermediates that are more toxic than the parent compound.[11][12] Given the lack of specific studies on 4-phenoxyphenol, the identity and ecotoxicological profile of its potential degradation products are unknown.
Data Summary and Experimental Protocols
Due to the absence of specific experimental data for the environmental fate and degradation of 4-phenoxyphenol, it is not possible to provide a quantitative summary in tabular format or detail specific experimental protocols. The following tables present a hypothetical framework for the kind of data that is needed.
Table 1: Hypothetical Biodegradation Data for 4-Phenoxyphenol
Parameter
Aerobic Conditions
Anaerobic Conditions
Reference
Half-life (t½)
Data not available
Data not available
Degradation Rate Constant (k)
Data not available
Data not available
Primary Degradation Products
Data not available
Data not available
Mineralization (%)
Data not available
Data not available
Table 2: Hypothetical Photodegradation Data for 4-Phenoxyphenol
Parameter
Aqueous Solution
Soil Surface
Reference
Quantum Yield (Φ)
Data not available
Data not available
Half-life (t½) - Simulated Sunlight
Data not available
Data not available
Primary Photoproducts
Data not available
Data not available
General Experimental Protocol for Biodegradation Studies
A general approach to studying the biodegradation of 4-phenoxyphenol would involve the following steps, adapted from established methods for other phenolic compounds:[6][8]
Enrichment and Isolation of Degrading Microorganisms: Soil or water samples from a contaminated site would be used to enrich for microorganisms capable of utilizing 4-phenoxyphenol as a sole carbon and energy source.
Batch Degradation Experiments: Pure or mixed cultures would be incubated with a known concentration of 4-phenoxyphenol in a mineral salts medium.
Analytical Monitoring: The concentration of 4-phenoxyphenol and the formation of degradation products would be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Mineralization Assessment: The extent of complete degradation to CO2 can be determined using methods such as respirometry or by measuring the decrease in dissolved organic carbon.
Visualizing Potential Degradation Pathways
The following diagrams, generated using the DOT language, illustrate hypothetical degradation pathways for 4-phenoxyphenol based on known mechanisms for other phenolic compounds. It is crucial to emphasize that these are speculative pathways and require experimental validation.
Application Notes and Protocols: Copper-Catalyzed Synthesis of 4-Phenoxyphenol from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 4-phenoxyphenol, a crucial intermediate in the pharmaceutical and agrochemical indu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-phenoxyphenol, a crucial intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction between hydroquinone (B1673460) and an aryl halide. This application note outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction setup, monitoring, workup, and purification. Additionally, a summary of reaction parameters and a proposed catalytic cycle are presented to facilitate understanding and optimization of the synthesis.
Introduction
The formation of a diaryl ether linkage is a fundamental transformation in organic synthesis, with the resulting structures present in numerous biologically active molecules. The copper-catalyzed Ullmann condensation is a classical and effective method for constructing these C-O bonds. This protocol focuses on the synthesis of 4-phenoxyphenol by coupling hydroquinone with an aryl halide. While a variety of copper catalysts and ligands can be employed, this note details a ligand-free approach, which offers advantages in terms of cost and ease of product purification.
Reaction Scheme
The overall transformation involves the formation of a carbon-oxygen bond between one of the hydroxyl groups of hydroquinone and the aryl group from an aryl halide, catalyzed by a copper species.
Note: Specific, peer-reviewed protocols for the direct O-arylation of hydroquinone to 4-phenoxyphenol are not extensively detailed in the literature. The conditions presented are based on established Ullmann condensation principles and data from chemical suppliers and related C-arylation reactions.[1]
Experimental Protocol
This protocol describes the synthesis of 4-phenoxyphenol from hydroquinone and iodobenzene.
Standard laboratory glassware for workup and purification
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
Procedure:
Reaction Setup:
To a dry round-bottom flask containing a magnetic stir bar, add hydroquinone (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
Add anhydrous DMF via syringe to dissolve the reagents.
Add iodobenzene (1.05 eq.) to the reaction mixture via syringe.
Reaction:
Immerse the flask in a preheated oil bath at 100 °C.
Stir the reaction mixture vigorously for 24 hours under an inert atmosphere.
Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
Workup:
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Pour the reaction mixture into a separatory funnel containing deionized water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts and wash sequentially with 1 M HCl, deionized water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 4-phenoxyphenol.
Visualizations
Caption: Experimental workflow for the synthesis of 4-phenoxyphenol.
Caption: A simplified proposed catalytic cycle for the Ullmann condensation.
Synthesis of 4-Phenoxyphenol via p-Chlorophenol Route: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of 4-phenoxyphenol, a key intermediate in the manufacturing of va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-phenoxyphenol, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the Ullmann condensation of p-chlorophenol with phenol (B47542). This method offers a reliable and scalable approach to 4-phenoxyphenol production. This document outlines the reaction mechanism, provides detailed experimental protocols, presents a comparative analysis of reaction conditions, and includes essential safety information.
Introduction
4-Phenoxyphenol, also known as hydroquinone (B1673460) monophenyl ether, is a valuable building block in organic synthesis. Its structure, featuring a diaryl ether linkage, is a common motif in numerous biologically active molecules. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classical and widely employed method for the formation of diaryl ethers.[1][2][3] The reaction of p-chlorophenol with phenol in the presence of a base and a copper catalyst provides a direct and efficient route to 4-phenoxyphenol.[4]
Reaction Principle and Mechanism
The synthesis of 4-phenoxyphenol from p-chlorophenol and phenol proceeds via an Ullmann-type condensation reaction. The generally accepted mechanism involves the following key steps:
Formation of a Copper(I) Phenoxide: In the presence of a base, phenol is deprotonated to form a phenoxide anion. This anion then reacts with a copper(I) salt (often generated in situ from a copper(II) precursor or by the oxidation of copper metal) to form a copper(I) phenoxide species.[3][5]
Oxidative Addition: The aryl halide, p-chlorophenol, undergoes oxidative addition to the copper(I) phenoxide complex. This step is often considered the rate-determining step in the catalytic cycle.[5][6]
Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether, 4-phenoxyphenol, and regenerate the copper(I) catalyst.[1][7]
The overall reaction is illustrated in the following diagram:
Diagram 1: Ullmann Condensation Pathway for 4-Phenoxyphenol Synthesis.
Experimental Protocols
Two representative protocols for the synthesis of 4-phenoxyphenol are provided below, illustrating variations in reaction conditions.
To the three-necked flask equipped with a thermometer, water trap, and magnetic stirrer, add phenol (235 g, 2.50 mol), sodium hydroxide (30 g, 0.75 mol), and toluene (150 mL).
Heat the mixture to reflux to azeotropically remove water.
Once all the water has been removed, distill off the toluene.
Add the copper salt catalyst (1.75 g) to the reaction mixture.
Slowly add p-chlorophenol (64.3 g, 0.50 mol) dropwise to the flask.
Heat the reaction mixture to 175 °C and maintain for 8 hours with stirring.
After the reaction is complete, cool the mixture and recover the unreacted phenol by vacuum distillation.
Acidify the residue with dilute hydrochloric acid.
Extract the product with diethyl ether.
Wash the ether extract with water, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be further purified by vacuum distillation or recrystallization.
Protocol 2: Potassium Hydroxide in a Pipeline Reactor (Industrial Adaptation)
This protocol is based on a patented industrial process, which may be adapted for laboratory-scale continuous flow synthesis.[8]
Materials:
Phenol
Potassium hydroxide (90%)
p-Chlorophenol
Toluene
Hydrochloric acid (20-40%)
Equipment:
Reaction kettle with reflux and distillation capabilities
Pipeline reactor with ultrasonic irradiation
Pumps for material transfer
Procedure:
Charge the reaction kettle with toluene, potassium hydroxide, and phenol.
Heat the mixture to reflux to dehydrate, then remove the toluene by distillation until the temperature reaches approximately 170 °C and the mixture is in a fully dissolved state.
In a separate vessel, prepare a mixed solution of p-chlorophenol and phenol.
Using separate pumps, simultaneously feed the potassium phenate solution and the p-chlorophenol/phenol solution into a pipeline reactor under ultrasonic irradiation.
The effluent from the pipeline reactor is collected in a receiving vessel.
The collected reaction mixture is then subjected to a work-up procedure similar to Protocol 1, involving acidification, extraction, and purification.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of 4-phenoxyphenol via the p-chlorophenol route.
Table 1: Comparison of Reaction Conditions and Yields
All manipulations should be performed in a well-ventilated fume hood.
Avoid inhalation of dust and vapors.
Prevent contact with skin and eyes.
Consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][12][13][14]
Conclusion
The Ullmann condensation of p-chlorophenol and phenol is a robust and adaptable method for the synthesis of 4-phenoxyphenol. By carefully controlling reaction parameters such as the choice of base, catalyst, temperature, and reaction time, high yields and purity of the final product can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in this synthesis.
Application Notes & Protocols: Synthesis and Biological Screening of 4-Phenoxyphenol Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction: 4-Phenoxyphenol is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceut...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Phenoxyphenol is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its derivatives have garnered significant attention in drug discovery due to their wide range of biological activities. These activities include potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] This document provides detailed protocols for the synthesis of 4-phenoxyphenol derivatives and their subsequent biological evaluation, supported by quantitative data and workflow diagrams.
Part 1: Synthesis of 4-Phenoxyphenol Derivatives
The synthesis of a diaryl ether core, such as in 4-phenoxyphenol, is commonly achieved through cross-coupling reactions. The Ullmann condensation is a classic copper-catalyzed reaction for this purpose.[6][7] Modern approaches often involve variations such as the Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) reactions, which can offer milder conditions and broader substrate scope.[3]
General Synthetic Workflow
The synthesis of functionalized 4-phenoxyphenol derivatives typically follows a multi-step process, starting from the formation of the core diaryl ether, followed by functional group manipulations to generate a library of compounds for screening.
Caption: A generalized workflow for the synthesis of 4-phenoxyphenol derivatives.
Experimental Protocol: Synthesis via SNAr Reaction and Amide Coupling
This protocol details the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives, which have shown potent activity as androgen receptor (AR) antagonists.[3] The synthesis involves an initial SNAr reaction to form an amine intermediate, followed by an amide bond formation.
Reaction Setup: To a solution of hydroquinone (B1673460) (1.1 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
SNAr Reaction: Add 4-fluoronitrobenzene (1.0 equivalent) to the mixture. Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the nitro-intermediate (diphenyl ether 10).[3]
Nitro Reduction: Dissolve the crude nitro-intermediate in a solvent such as ethanol (B145695) or methanol. Add a reducing agent, for example, palladium on carbon (10% Pd/C) under a hydrogen atmosphere or tin(II) chloride (SnCl₂). Stir at room temperature until the reduction is complete (monitored by TLC).
Isolation: Filter the reaction mixture through celite to remove the catalyst (if using Pd/C). Concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the desired 4-(4-aminophenoxy)phenol (Intermediate 11).[3]
Step 2: Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives (Final Products)
Reaction Setup: Dissolve the amine intermediate 11 (1.0 equivalent) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.5 equivalents).
Amide Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add the desired benzoyl chloride derivative (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 4-12 hours.
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to yield the final 4-phenoxyphenol derivative.[3]
Part 2: Biological Screening Protocols
After synthesis and purification, the derivatives are subjected to a battery of biological assays to determine their activity and mechanism of action.
General Biological Screening Workflow
A typical screening cascade involves primary assays to identify active compounds ("hits") from the library, followed by more detailed secondary assays to confirm activity and elucidate mechanisms.
Caption: A standard workflow for the biological screening of new chemical entities.
Protocol: Anticancer Activity Screening
A. Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Cell Seeding: Seed cancer cells (e.g., human lung cancer H1299 or prostate cancer SC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][8]
Compound Treatment: Treat the cells with serial dilutions of the 4-phenoxyphenol derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
B. Apoptosis Assay via Flow Cytometry
This method quantifies the percentage of apoptotic cells.
Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[9]
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., MRSA, P. aeruginosa) equivalent to 0.5 McFarland standard.[4]
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).
Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Incubation: Incubate the plate at 37 °C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Part 3: Quantitative Data Summary
The biological activities of 4-phenoxyphenol derivatives are summarized below.
Table 1: Anticancer and Enzyme Inhibitory Activity of Selected Derivatives
Certain 4-phenoxyphenol derivatives exert their anticancer effects by inducing DNA damage and activating specific cell signaling pathways, leading to apoptosis. For example, the compound 4-HPPP has been shown to induce aneuploidization and activate the ATR DNA damage repair signaling pathway in non-small-cell lung cancer cells.[8]
Caption: Proposed signaling pathway for the anticancer activity of 4-HPPP.[8]
Application Notes and Protocols: Polymerization of 4-Phenoxyphenol for High-Performance Polymers
Introduction 4-Phenoxyphenol is a versatile aromatic monomer crucial for the synthesis of high-performance polymers. Its unique structure, featuring both a phenol (B47542) group and a phenoxy substituent, allows for vari...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Phenoxyphenol is a versatile aromatic monomer crucial for the synthesis of high-performance polymers. Its unique structure, featuring both a phenol (B47542) group and a phenoxy substituent, allows for various polymerization routes to create polymers with exceptional thermal stability, mechanical strength, and chemical resistance. This document provides detailed application notes and experimental protocols for two primary methods of polymerizing 4-phenoxyphenol: "radical-controlled" oxidative polymerization to produce poly(1,4-phenylene oxide) (PPO) and nucleophilic substitution polycondensation to create poly(aryl ether ketone)s (PAEKs). These protocols are intended for researchers and scientists in materials science and polymer chemistry.
Oxidative Polymerization of 4-Phenoxyphenol to Poly(1,4-phenylene oxide)
A significant advancement in the synthesis of PPO from 4-phenoxyphenol involves a "radical-controlled" oxidative polymerization catalyzed by tyrosinase model complexes. This method offers high regioselectivity, leading to the formation of crystalline PPO with a defined melting point by minimizing undesirable C-C side reactions.[1][2]
Reaction Workflow: Oxidative Polymerization
Caption: Workflow for the oxidative polymerization of 4-phenoxyphenol.
This protocol is based on the use of a tyrosinase model complex, such as (hydrotris(3,5-diphenyl-1-pyrazolyl)borate)copper(II) chloride (Cu(Tpzb)Cl), to catalyze the polymerization of 4-phenoxyphenol (PPL).[1]
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve the Cu(Tpzb)Cl catalyst in anhydrous toluene or THF.
Add the 4-phenoxyphenol monomer to the catalyst solution.
Bubble dioxygen (O₂) gas through the reaction mixture at room temperature while stirring.
Continue the reaction for 24-48 hours. The progress of the polymerization can be monitored by observing the formation of a precipitate (the polymer).
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
Filter the resulting white solid, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.
Dry the polymer product under vacuum at an elevated temperature (e.g., 80 °C) to a constant weight.
Characterize the resulting poly(1,4-phenylene oxide) for its molecular weight, crystallinity, and thermal properties.
Data Presentation: Properties of PPO from Oxidative Polymerization
The selectivity of the polymerization and the properties of the resulting polymer are highly dependent on the catalyst and solvent system used.[1]
Catalyst System
Solvent
C-C Dimer Formation
Resulting Polymer Characteristics
Cu(Tpzb)Cl
Toluene or THF
Very little
Crystalline poly(1,4-phenylene oxide) with a melting point.
Cu(Lⁱᵖʳ)Cl₂, Cu(Lᶜᴴᵉˣ)Cl₂, Cu(Lⁿᴮᵘ)Cl₂
Toluene
Very little
The selectivity of para C-O coupling increases with the steric hindrance of the ligand.
Copper/diamine complex
-
Clearly observed
Amorphous polymer with no clear melting point.
Horseradish peroxidase
-
Clearly observed
Amorphous polymer with no clear melting point.
Nucleophilic Substitution Polycondensation for Poly(aryl ether ketone)s (PAEKs)
4-Phenoxyphenol can be used to synthesize novel bisphenol monomers, which can then be polymerized with difluorinated aromatic ketones via nucleophilic aromatic substitution to yield high-performance PAEKs. These polymers are known for their excellent thermal stability and mechanical properties.[3]
Reaction Workflow: PAEK Synthesis
Caption: Synthesis of PAEKs via nucleophilic substitution.
Experimental Protocol: Synthesis of PAEKs
This protocol describes the synthesis of PAEKs from 1,1-bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane (BHPPPPM), a bisphenol derived from 4-phenoxyphenol, and a difluorinated aromatic ketone.[3]
4,4′-difluorobenzophenone (or other difluorinated aromatic ketones)
Anhydrous potassium carbonate (K₂CO₃)
Tetramethylene sulfone (sulfolane)
Toluene
Methanol
Water
Standard glassware for polycondensation reactions, including a Dean-Stark trap.
Procedure:
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the BHPPPPM monomer, an equimolar amount of 4,4′-difluorobenzophenone, and an excess of anhydrous K₂CO₃.
Add tetramethylene sulfone and toluene to the flask.
Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water with toluene for several hours.
After the removal of water, drain the toluene from the Dean-Stark trap and gradually increase the reaction temperature to 180-200 °C.
Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., N-methyl-2-pyrrolidone or chloroform).
Precipitate the polymer by pouring the solution into a large volume of methanol/water mixture with vigorous stirring.
Filter the fibrous polymer, wash it extensively with hot water and then with methanol to remove salts and residual solvent.
Dry the final PAEK polymer in a vacuum oven at 100-120 °C for 24 hours.
The polymer can be redissolved in a solvent like chloroform (B151607) to cast transparent, flexible films.
Data Presentation: Properties of PAEKs Derived from a 4-Phenoxyphenol Monomer
The following table summarizes the properties of four new PAEKs prepared from the BHPPPPM monomer and various difluorinated aromatic ketones.[3]
Polymer
Inherent Viscosity (dL/g)
Mn ( g/mol )
PDI
Tg (°C)
Td5 (°C)
Char Yield at 700°C (%)
Tensile Strength (MPa)
Tensile Modulus (GPa)
Elongation at Break (%)
PAEK-a
0.78
34,200
1.94
196
525
65
85
2.4
10
PAEK-b
0.60
29,500
2.01
174
510
60
78
1.9
7
PAEK-c
0.72
32,100
1.98
188
518
63
82
2.2
9
PAEK-d
0.65
30,800
1.96
181
515
62
80
2.1
8
Data extracted from a study on PAEKs bearing (4-phenoxyphenyl)triphenylmethane moieties.[3]
Applications
High-performance polymers derived from 4-phenoxyphenol, such as PPO and PAEKs, are valuable in applications requiring high thermal stability, chemical resistance, and robust mechanical properties. These can include:
4-Phenoxyphenol serves as an excellent building block for creating a variety of high-performance polymers. Through controlled oxidative polymerization, it yields crystalline poly(1,4-phenylene oxide). When incorporated into bisphenol monomers, it enables the synthesis of amorphous poly(aryl ether ketone)s with high glass transition temperatures, exceptional thermal stability, and good mechanical strength. The detailed protocols and data provided herein offer a solid foundation for researchers to explore and develop novel polymers based on 4-phenoxyphenol for advanced applications.
Application Notes and Protocols: 4-Phenoxyphenol as a Key Intermediate in Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of 4-phenoxyphenol as a pivotal intermediate in the synthesis of commercially si...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-phenoxyphenol as a pivotal intermediate in the synthesis of commercially significant pesticides, namely pyriproxyfen (B1678527) and fenoxycarb. This document details the synthetic pathways, experimental protocols, and the mode of action of these pesticides, offering valuable insights for researchers in agrochemical synthesis and development.
Introduction
4-Phenoxyphenol is a versatile aromatic compound widely employed as a building block in the synthesis of various organic molecules.[1][2] Its unique structure, featuring a diphenyl ether linkage with a hydroxyl group, makes it an ideal precursor for creating complex molecules with desired biological activities. In the agrochemical industry, 4-phenoxyphenol is a crucial starting material for the production of several pesticides, including the insect growth regulators pyriproxyfen and fenoxycarb.[1][2]
Synthesis of Pesticides from 4-Phenoxyphenol
Pyriproxyfen Synthesis
Pyriproxyfen is a potent insect growth regulator that mimics the action of juvenile hormone, disrupting the developmental processes in various insect species.[3] The synthesis of pyriproxyfen from 4-phenoxyphenol is a well-established two-step process.[3]
Step 1: Synthesis of 1-(4-phenoxyphenoxy)-2-propanol
The first step involves the reaction of 4-phenoxyphenol with propylene (B89431) oxide in the presence of a base.
Application Notes and Protocol for the Purification of 4-Phenoxyphenol by Crystallization
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenoxyphenol, also known as 4-hydroxydiphenyl ether, is a key intermediate in the synthesis of various organic compounds, including pharmace...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenol, also known as 4-hydroxydiphenyl ether, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of 4-phenoxyphenol is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients. Crystallization is a robust and widely used technique for the purification of solid organic compounds like 4-phenoxyphenol, effectively removing impurities generated during synthesis. This document provides a detailed protocol for the purification of 4-phenoxyphenol by crystallization using both single-solvent and mixed-solvent systems.
Principle of Crystallization
Crystallization is a purification technique based on the differences in solubility of a compound and its impurities in a given solvent at different temperatures. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one. An ideal solvent for recrystallization will dissolve the target compound readily at elevated temperatures, but sparingly or not at all at room temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The process typically involves:
Dissolving the impure solid in a minimum amount of a suitable hot solvent.
Filtering the hot solution to remove any insoluble impurities.
Allowing the hot, saturated solution to cool slowly, leading to the formation of crystals of the pure compound.
Isolating the purified crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying the crystals to remove residual solvent.
Data Presentation
The choice of solvent system significantly impacts the yield and purity of the recrystallized 4-phenoxyphenol. The following table summarizes the expected outcomes based on different crystallization protocols.
Note: The purity of the crude product can vary depending on the synthetic route. The expected purity and yield are estimations based on typical laboratory results.
Experimental Protocols
Materials and Equipment
Crude 4-phenoxyphenol
Toluene (reagent grade)
Ethanol (95% or absolute)
Dichloromethane (reagent grade)
Petroleum ether (boiling range 40-60 °C)
Deionized water
Activated carbon (optional, for removing colored impurities)
Erlenmeyer flasks
Heating mantle or hot plate with magnetic stirrer
Reflux condenser
Buchner funnel and flask
Filter paper
Spatula
Glass stirring rod
Ice bath
Vacuum oven or desiccator
Protocol 1: Single-Solvent Crystallization from Toluene
This protocol is suitable for purifying 4-phenoxyphenol when toluene is used as the reaction solvent in its synthesis.
Dissolution: Place the crude 4-phenoxyphenol in an Erlenmeyer flask. For every 1 gram of crude material, add 5-10 mL of toluene. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not dissolve completely, add more toluene in small portions until a clear solution is obtained at the boiling point.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask containing a small amount of boiling toluene. Pour the hot solution through a fluted filter paper into the preheated receiving flask.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold toluene to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove residual toluene. The melting point of pure 4-phenoxyphenol is in the range of 80-84 °C.[2]
Protocol 2: Mixed-Solvent Crystallization from Ethanol/Water
This protocol utilizes a polar protic solvent (ethanol) in which 4-phenoxyphenol is soluble, and an anti-solvent (water) in which it is insoluble.
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-phenoxyphenol in a minimal amount of hot ethanol (near its boiling point).
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same proportion as used for crystallization).
Drying: Dry the purified crystals.
Protocol 3: Mixed-Solvent Crystallization from Dichloromethane/Petroleum Ether
This protocol uses a polar aprotic solvent (dichloromethane) and a nonpolar anti-solvent (petroleum ether).
Dissolution: Dissolve the crude 4-phenoxyphenol in a minimal amount of dichloromethane at room temperature or with gentle warming.
Addition of Anti-solvent: Slowly add petroleum ether to the solution with swirling until a persistent cloudiness is observed.
Re-dissolution: Add a few drops of dichloromethane until the solution becomes clear.
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Alternatively, for slower crystallization, place the flask in a refrigerator.
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of a cold dichloromethane/petroleum ether mixture.
HPLC method for purity analysis of 4-Phenoxyphenol
An Application Note on the HPLC Method for Purity Analysis of 4-Phenoxyphenol Introduction 4-Phenoxyphenol is an aromatic chemical compound with applications in various industrial syntheses, including the manufacturing o...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note on the HPLC Method for Purity Analysis of 4-Phenoxyphenol
Introduction
4-Phenoxyphenol is an aromatic chemical compound with applications in various industrial syntheses, including the manufacturing of polymers and pharmaceuticals. As an intermediate or a final product, its purity is a critical quality attribute that can significantly impact the safety and efficacy of the end products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for assessing the purity of such compounds due to its high resolution, sensitivity, and specificity.[1]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of the purity of 4-Phenoxyphenol and for the separation of its potential related substances. The method is suitable for quality control laboratories and research and development settings.
Principle
The method utilizes a reversed-phase C18 column to separate 4-Phenoxyphenol from its impurities.[2] The separation is achieved based on the differential partitioning of the analyte and its related substances between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector, as phenolic compounds typically exhibit strong absorbance in the ultraviolet region.[3]
Materials and Reagents
4-Phenoxyphenol Reference Standard (RS): Purity ≥ 99.5%
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas before use.
Mobile Phase B (Acetonitrile): Use HPLC gradient grade acetonitrile directly. Degas before use.
Preparation of Standard Solution
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-Phenoxyphenol Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Preparation of Sample Solution
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the 4-Phenoxyphenol sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before starting the analysis, the performance of the HPLC system should be verified.
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes.
Inject the diluent (blank) to ensure no interfering peaks are present.
Make five replicate injections of the Working Standard Solution (100 µg/mL).
The system is deemed suitable for use if the following criteria are met:
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the 4-Phenoxyphenol peak.
Theoretical Plates (N): Not less than 2000 for the 4-Phenoxyphenol peak.
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the replicate injections.
Analytical Procedure
Inject the prepared blank, standard, and sample solutions into the chromatograph.
Record the chromatograms and integrate the peaks.
Data Analysis and Calculations
The purity of the 4-Phenoxyphenol sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of 4-Phenoxyphenol Peak / Total Area of all Peaks) x 100
Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified. For quantification of specific impurities, a reference standard for that impurity would be required.
Visualization of the Experimental Workflow
Caption: Workflow for HPLC purity analysis of 4-Phenoxyphenol.
Application Notes and Protocols for the NMR Analysis of 4-Phenoxyphenol
Authored for Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-phenoxyphenol. The information en...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-phenoxyphenol. The information enclosed is intended to assist in the structural elucidation and quality control of this compound, which is a significant intermediate in various chemical syntheses.
Introduction
4-Phenoxyphenol is an aromatic ether that serves as a key building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its chemical structure consists of a phenol (B47542) ring linked to a phenyl group through an ether oxygen. NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of 4-phenoxyphenol by providing detailed information about its molecular structure. This document outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for sample preparation and data acquisition.
¹H and ¹³C NMR Spectral Data
The chemical structure of 4-phenoxyphenol gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) referenced to tetramethylsilane (B1202638) (TMS). The data presented is a compilation from typical spectra recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data for 4-Phenoxyphenol in CDCl₃ [1]
Assignment
Chemical Shift (δ, ppm)
Multiplicity
H-A
7.29
m
H-B
7.04
m
H-C
6.95
m
H-D
6.92
m
H-E
6.81
m
-OH
5.34
s
m = multiplet, s = singlet
Table 2: ¹³C NMR Spectral Data for 4-Phenoxyphenol in CDCl₃ [2]
Assignment
Chemical Shift (δ, ppm)
C1
157.8
C2
151.0
C3
129.8
C4
123.0
C5
120.9
C6
119.0
C7
118.0
C8
116.0
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details the recommended procedures for the ¹H and ¹³C NMR analysis of 4-phenoxyphenol.
Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for the NMR analysis of 4-phenoxyphenol due to its excellent solubilizing properties for this compound and its single, well-defined solvent peak.
Sample Concentration: Dissolve approximately 5-10 mg of 4-phenoxyphenol in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the residual solvent peak.
Sample Filtration: If the sample solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
Spectrometer Frequency: 400 MHz
Number of Scans (NS): 16-32
Acquisition Time (AQ): 3-4 seconds
Relaxation Delay (D1): 1-2 seconds
Pulse Width (P1): 90° pulse
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
Temperature: 298 K
¹³C NMR Acquisition Parameters:
Spectrometer Frequency: 100 MHz
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
Acquisition Time (AQ): 1-2 seconds
Relaxation Delay (D1): 2-5 seconds
Pulse Program: Proton-decoupled (e.g., zgpg30)
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
Temperature: 298 K
Data Processing and Interpretation
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.
Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the 4-phenoxyphenol molecule based on their chemical shifts, multiplicities, and integration values.
Visualization of 4-Phenoxyphenol Structure and NMR Assignments
The following diagram illustrates the chemical structure of 4-phenoxyphenol with the atom numbering used for the NMR assignments in the tables above.
Application of 4-Phenoxyphenol in the Synthesis of Advanced Flame Retardants
Introduction: 4-Phenoxyphenol, a versatile aromatic compound, is emerging as a valuable building block in the synthesis of novel, high-performance, halogen-free flame retardants. Its rigid structure, high thermal stabili...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction:
4-Phenoxyphenol, a versatile aromatic compound, is emerging as a valuable building block in the synthesis of novel, high-performance, halogen-free flame retardants. Its rigid structure, high thermal stability, and reactive phenolic hydroxyl group make it an ideal candidate for incorporation into phosphorus-based flame retardant architectures. The resulting flame retardants can be tailored for application in a variety of polymer systems, including epoxy resins, polycarbonates, and polyesters, offering enhanced fire safety without the environmental and health concerns associated with traditional halogenated flame retardants.
This document provides detailed application notes and experimental protocols for the synthesis of a novel phosphine (B1218219) oxide-based flame retardant derived from 4-phenoxyphenol. The protocols are designed for researchers and scientists in the fields of materials science, polymer chemistry, and drug development.
Key Application: Synthesis of (4-Phenoxyphenyl)diphenylphosphine Oxide
A promising application of 4-phenoxyphenol is in the synthesis of (4-phenoxyphenyl)diphenylphosphine oxide, a reactive flame retardant. This compound can be synthesized through a Friedel-Crafts reaction between 4-phenoxyphenol and chlorodiphenylphosphine (B86185), followed by oxidation. The resulting molecule combines the thermal stability of the phenoxy-phenyl backbone with the flame-retardant efficacy of the phosphine oxide group.
Proposed Signaling Pathway for Flame Retardancy
The flame-retardant mechanism of phosphine oxide-containing compounds derived from 4-phenoxyphenol is believed to operate in both the gas and condensed phases.
Dissolve the crude product from Step 1 in dichloromethane.
Cool the solution to 0°C in an ice bath.
Add 30% hydrogen peroxide dropwise to the solution.
Allow the mixture to warm to room temperature and stir for 4 hours.
Separate the organic layer and wash it with water.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure (4-phenoxyphenyl)diphenylphosphine oxide.
Data Presentation
The performance of the synthesized flame retardant can be evaluated by incorporating it into a polymer matrix, such as an epoxy resin, and conducting standard flammability tests. The following table presents hypothetical data based on the performance of structurally similar flame retardants.[1][2]
Sample ID
Phosphorus Content (wt%)
LOI (%)
UL-94 Rating (1.6 mm)
Neat Epoxy
0
23.5
Fails
EP/PPO-0.5
0.5
26.8
V-1
EP/PPO-1.0
1.0
29.5
V-0
EP/PPO-1.5
1.5
32.1
V-0
EP/PPO refers to Epoxy Resin with the synthesized (4-Phenoxyphenyl)diphenylphosphine Oxide flame retardant.
LOI: Limiting Oxygen Index
UL-94: Underwriters Laboratories vertical burn test
Conclusion
4-Phenoxyphenol serves as an excellent platform for the development of novel, high-performance phosphorus-based flame retardants. The synthesis of (4-phenoxyphenyl)diphenylphosphine oxide demonstrates a viable route to creating effective flame retardants that can enhance the fire safety of various polymeric materials. The experimental protocols provided herein offer a foundation for further research and development in this promising area of materials science. The anticipated flame retardant performance, characterized by high Limiting Oxygen Index values and UL-94 V-0 ratings at low phosphorus loadings, underscores the potential of 4-phenoxyphenol derivatives in meeting stringent fire safety standards.
Technical Support Center: 4-Phenoxyphenol Synthesis
Of course, here is the technical support center for improving the yield of 4-Phenoxyphenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assi...
Author: BenchChem Technical Support Team. Date: December 2025
Of course, here is the technical support center for improving the yield of 4-Phenoxyphenol synthesis.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 4-Phenoxyphenol. Our goal is to help you optimize your experimental procedures to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-Phenoxyphenol?
A1: There are several established methods for synthesizing 4-Phenoxyphenol. The most common routes include:
Ullmann Condensation: This classic method involves a copper-catalyzed reaction between an aryl halide (like p-chlorophenol) and phenol (B47542) in the presence of a base.[1][2]
Diazotization of Amines: This process starts with the diazotization of a 4-phenoxyaniline (B93406) derivative in a mineral acid, followed by hydrolysis (boiling) to yield the phenol.[3][4]
Hydroquinone (B1673460) Method: This route uses hydroquinone and an aryl halide such as bromobenzene, often with a catalyst and a polar solvent.[5]
Other Methods: Less common but effective methods include synthesis from p-benzoquinone and phenylboronic acid, and a multi-step process starting from 4-phenoxybenzoic acid.
Q2: What are the typical yields and purity levels I can expect?
A2: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. The table below summarizes typical yields for various methods.
Q3: What are the common impurities and side reactions?
A3: In the Ullmann synthesis using p-chlorophenol, a significant byproduct can be formed, reducing the purity of the crude product.[1] In the diazotization route, high concentrations of chloride ions can lead to nuclear chlorination as a side reaction.[3] Other potential impurities include disproportionated diphenyl ether derivatives and unreacted starting materials.[4]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a common eluent system is a mixture of petroleum ether and ethyl acetate.[6] Gas Chromatography (GC) is also an effective tool for monitoring the disappearance of starting materials and the formation of the product.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield
Possible Cause
Recommended Solution
Presence of Water: Moisture can inhibit the reaction, especially in the Ullmann condensation where an anhydrous phenoxide salt is required.
Ensure all glassware is oven-dried. Use anhydrous solvents. For the Ullmann method, an initial azeotropic distillation step with toluene (B28343) to remove water is highly effective.[1]
Inactive Catalyst: The copper catalyst in the Ullmann reaction may have low activity.
Use "activated" copper powder, which can be prepared by reducing copper sulfate (B86663) with zinc metal.[2] Alternatively, use a soluble copper catalyst system, such as one with diamine or acetylacetonate (B107027) ligands.[2]
Incorrect Reaction Temperature: Ullmann-type reactions often require high temperatures to proceed efficiently.[2]
Optimize the reaction temperature. For traditional Ullmann reactions, temperatures above 180-200°C may be necessary. For diazotization, ensure the initial diazotization is kept cold (10-15°C) and the subsequent hydrolysis (boiling) step reaches a sufficiently high temperature (e.g., 115-120°C).[3]
Impure Reagents: Contaminants in starting materials can interfere with the reaction. For instance, the presence of nitrates in sodium nitrite (B80452) for diazotization can lead to side products.[4]
Use high-purity, fresh reagents. Ensure sodium nitrite is free of nitrates for the diazotization route.[4]
Problem 2: High Levels of Impurities in Crude Product
Possible Cause
Recommended Solution
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts and leave excess starting material.
Carefully control the stoichiometry. For example, in the synthesis from p-benzoquinone, a slight excess of phenylboronic acid (1.2 equivalents) is used to ensure the complete conversion of the limiting reagent.
Side Reactions Due to Temperature: Running the reaction at a temperature that is too high or for too long can promote the formation of undesired byproducts.
Perform temperature screening to find the optimal balance between reaction rate and selectivity. For instance, a modified Ullmann process uses a controlled temperature of 170-175°C to achieve high purity.[1]
Inefficient Purification: The workup and purification process may not be adequate to remove all impurities.
For phenolic products, an acidic-basic extraction is highly effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution) to move the desired 4-phenoxyphenol into the aqueous layer as its salt. The organic layer containing neutral impurities can then be discarded. Acidifying the aqueous layer will precipitate the pure product.[4] For non-ionizable impurities, column chromatography is recommended.[7]
Experimental Protocols
Protocol: Improved Ullmann Synthesis of 4-Phenoxyphenol
This protocol is based on a high-yield method adapted from patent literature.[1]
Step 1: Formation of Potassium Phenoxide (Dehydration)
To a reaction vessel equipped with a Dean-Stark trap, add toluene (e.g., 1 L), potassium hydroxide (B78521) (90% purity, e.g., 160g), and phenol (e.g., 800g).
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
Continue refluxing until no more water is collected.
Distill off the toluene under normal pressure until the internal temperature reaches approximately 170°C and the material is in a fully dissolved state. This is Material A.
Step 2: Preparation of Reactant Solution
In a separate vessel, add p-chlorophenol (e.g., 191g) and phenol (e.g., 315g).
Heat the mixture with stirring to 170°C until a fully dissolved solution is obtained. This is Material B.
Step 3: Reaction
Heat Material A to 170°C.
Slowly and simultaneously add Material B to Material A over a period of 2-4 hours while maintaining the temperature at 170-175°C.
After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 2 hours to ensure the reaction goes to completion.
Step 4: Work-up and Isolation
Cool the reaction mixture to below 100°C.
Slowly add water to dissolve the potassium chloride byproduct.
Acidify the mixture with hydrochloric acid (e.g., 20-40% solution) to a pH of 3-5 to precipitate the crude 4-phenoxyphenol.
Isolate the crude product by filtration.
Wash the filter cake with water until the washings are neutral.
Dry the product under vacuum to obtain 4-phenoxyphenol. This method can achieve yields greater than 95% with a purity of over 96%.[1]
Visualizations
Caption: General experimental workflow for Ullmann synthesis of 4-Phenoxyphenol.
Minimizing side-product formation in 4-Phenoxyphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the sy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 4-Phenoxyphenol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-Phenoxyphenol, providing potential causes and recommended solutions.
Problem 1: Low Yield of 4-Phenoxyphenol
Potential Cause
Recommended Solution
Inactive Catalyst
Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). Consider preparing "activated" copper powder in situ if using copper metal. For modern Ullmann reactions, ensure the use of an appropriate ligand to stabilize the copper catalyst.
Inappropriate Reaction Temperature
Traditional Ullmann reactions often require high temperatures (>200 °C). For modern ligand-assisted protocols, the optimal temperature may be lower. If the reaction is sluggish, consider a stepwise increase in temperature while monitoring for side-product formation. For the reaction of p-chlorophenol with phenol (B47542), temperatures around 170-175 °C have been reported to be effective.[1]
Poor Choice of Solvent
For Ullmann-type reactions, polar aprotic solvents like DMF, N-methylpyrrolidone, or nitrobenzene (B124822) are often effective.[2] However, some modern protocols have been developed for non-polar solvents like toluene (B28343) or xylene in the presence of specific ligands.[3] The choice of solvent can significantly impact reaction rate and selectivity.
Incorrect Base
The choice of base is critical. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The solubility and strength of the base can influence the reaction outcome. For less reactive substrates, a stronger base may be required.
Presence of Impurities
Ensure all reactants and solvents are pure and dry. Water can deactivate the catalyst and hydrolyze starting materials. In syntheses involving diazotization, the presence of nitrate (B79036) ions in the sodium nitrite (B80452) solution can lead to the formation of by-products and reduce yield.[4]
Self-coupling of the starting phenol or coupling of the product with the starting phenol. This is often exacerbated by high temperatures and prolonged reaction times.
Optimize the stoichiometry of reactants. Use a modest excess of the more volatile or less expensive reactant. Lower the reaction temperature if possible, and monitor the reaction progress to avoid unnecessarily long reaction times. The use of appropriate ligands in Ullmann reactions can improve selectivity.
Mono- and Tri-nuclear Phenols
In syntheses involving diazotization of an amino-diphenyl ether, the presence of nitrate impurities in the sodium nitrite can cause disproportionation of the phenol ether bond.[4]
Use nitrate-free sodium nitrite for the diazotization step.
Diphenoquinones (colored impurities)
Oxidative coupling of the phenolic starting materials or product. This can occur in the presence of an oxidant or at high temperatures with air exposure.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure that the reagents and solvents are free from oxidizing impurities.
Unidentified Impurity "A"
A patent for 4-phenoxyphenol synthesis via the p-chlorophenol method identifies an "impurity A" that is significantly reduced by optimizing reaction conditions.[1] This is likely a diaryl ether side-product.
The patent suggests that conducting the reaction in a pipeline reactor with ultrasonic waves at a controlled temperature (170-175 °C) can reduce this impurity from ~11% to ~2.5%.[1] This highlights the importance of precise temperature control and efficient mixing.
Quantitative Data on Side-Product Formation
The following tables summarize available quantitative data on the impact of reaction conditions on yield and purity.
Table 1: Impact of Nitrate Impurity on Yield and Purity in a Diazotization-based Synthesis of a Substituted 4-Phenoxyphenol [4]
Sodium Nitrite Purity
Yield (%)
Purity (%)
Neutral By-products (%)
Mono- and Tri-nuclear Phenols (%)
Pure
88.6
97.64
6.3
0
Containing 2.5% Sodium Nitrate
84.6
95.6
9.1
1.2
Table 2: Comparison of Crude Product Composition in 4-Phenoxyphenol Synthesis via the p-Chlorophenol Method [1]
Synthesis Method
4-Phenoxyphenol Content (%)
Impurity A Content (%)
Yield (%)
Traditional Reflux
~85
~11
~84
Optimized Pipeline Reactor
>96.1
~2.5
>95.7
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 4-Phenoxyphenol?
A1: The most common industrial methods include the Ullmann condensation of a phenol with an aryl halide (e.g., p-chlorophenol with phenol) and nucleophilic aromatic substitution. Other reported methods include a multi-step synthesis starting from 4-phenoxybenzoic acid and the reaction of hydroquinone (B1673460) with bromobenzene.[5][6]
Q2: What is the role of a ligand in the Ullmann synthesis of 4-Phenoxyphenol?
A2: In modern Ullmann reactions, ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline) are crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. This allows the reaction to proceed at lower temperatures and with greater efficiency and selectivity, thereby reducing the formation of side-products.
Q3: How can I monitor the progress of my 4-Phenoxyphenol synthesis?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to standards of the starting materials and the product, you can determine the extent of conversion and the formation of any major side-products.
Q4: What are the recommended purification methods for 4-Phenoxyphenol?
A4: The crude product can be purified by various techniques. Common methods include:
Acid-base extraction: To remove unreacted phenolic starting materials.
Distillation: To separate the product from non-volatile impurities.
Crystallization: From a suitable solvent to obtain a high-purity product.
Column chromatography: On silica (B1680970) gel for laboratory-scale purification to separate closely related side-products.[5]
Q5: Are there any safety precautions I should take during the synthesis of 4-Phenoxyphenol?
A5: Yes. Phenol and its derivatives are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The Ullmann reaction often requires high temperatures, so precautions should be taken to avoid burns. Some of the solvents used, such as DMF and nitrobenzene, are also toxic. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Protocol 1: Ullmann Condensation for 4-Phenoxyphenol Synthesis (Optimized)
This protocol is a generalized procedure based on modern Ullmann coupling methodologies.
Materials:
p-Chlorophenol
Phenol
Copper(I) iodide (CuI)
N,N-Dimethylglycine
Cesium carbonate (Cs₂CO₃)
Toluene (anhydrous)
Procedure:
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add p-chlorophenol (1.0 eq), phenol (1.2 eq), CuI (0.05 eq), N,N-dimethylglycine (0.1 eq), and Cs₂CO₃ (2.0 eq).
Add anhydrous toluene to the flask.
Heat the reaction mixture to 110-120 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.
Wash the filtrate with 1 M NaOH solution to remove excess phenol, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Multi-step Synthesis from 4-Phenoxybenzoic Acid [5]
This protocol involves the conversion of 4-phenoxybenzoic acid to 4-phenoxyphenol.
Step A: Synthesis of 4-Phenoxybenzoyl chloride
In a three-necked flask, add 4-phenoxybenzoic acid and dichloromethane.
Add a catalytic amount of DMF.
Cool the mixture to 0 °C and slowly add oxalyl chloride.
Allow the reaction to stir at room temperature for 16 hours.
The resulting 4-phenoxybenzoyl chloride can be used in the next step after workup.
Step B: Synthesis of 3-Chlorobenzoic 4-phenoxybenzoic peroxyanhydride
The crude 4-phenoxybenzoyl chloride is reacted with 3-chloroperbenzoic acid in the presence of a base.
The resulting peroxyanhydride is used directly in the next step.
Step C: Synthesis of 4-Phenoxyphenol
The crude peroxyanhydride is dissolved in methanol.
Potassium carbonate is added, and the mixture is stirred at room temperature for 18 hours.
After an acidic workup, the crude product is extracted with ethyl acetate.
The combined organic layers are dried and concentrated.
The final product is purified by column chromatography on silica gel.[5]
Visualizations
Caption: Main reaction and common side-product pathways in 4-phenoxyphenol synthesis.
Caption: A workflow for troubleshooting common issues in 4-phenoxyphenol synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
Technical Support Center: Ullmann Reaction for 4-Phenoxyphenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Ullmann reaction to synthesize 4-phenoxyphenol...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Ullmann reaction to synthesize 4-phenoxyphenol and other diaryl ethers.
Troubleshooting Guide
This guide addresses common issues encountered during the Ullmann condensation for diaryl ether synthesis in a question-and-answer format.
Question: My reaction shows low to no yield of 4-phenoxyphenol. What are the common causes and solutions?
Answer:
Low or non-existent yields in Ullmann couplings are a frequent issue stemming from several factors. The primary aspects to investigate are the purity of reactants, the choice and quality of the catalyst, ligand, base, and solvent, as well as the reaction temperature.[1]
Problem Area
Potential Cause
Suggested Solution
Catalyst
Inactive Copper Source: The active species is typically Cu(I). Cu(0) or Cu(II) sources may not be efficiently converted to the active form, or the Cu(I) salt may have oxidized over time.[2]
- Use fresh, high-purity Cu(I) salts like CuI, CuBr, or Cu₂O.[1][2] - Consider activating copper powder before use, for example, by reducing copper sulfate (B86663) with zinc.[3]
Ligand
Inappropriate or No Ligand: Classical Ullmann reactions required harsh conditions. Modern systems rely on ligands to stabilize the catalyst and facilitate the reaction at lower temperatures.[1][4][5] The chosen ligand may be suboptimal for your specific substrates.
- Screen a variety of N,N- or N,O-chelating ligands.[1][4] - For electron-rich phenols, amino acids such as N,N-dimethylglycine or L-proline are often effective and inexpensive.[5] - Other common options include 1,10-phenanthroline (B135089) or picolinic acid.[2][5]
Base
Suboptimal Base/Solvent Combination: The base is critical for deprotonating the phenol (B47542) and for the overall catalytic cycle.[2] Its effectiveness is highly dependent on the solvent.
- For non-polar solvents (e.g., toluene, xylene), inexpensive bases like K₂CO₃ can be effective.[1][6] - In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ often give better results.[1][2][4]
Reactants
Purity and Reactivity: The presence of water can lead to side reactions, such as the reduction of the aryl halide.[2] The electronic properties of the reactants are also crucial.
- Use anhydrous solvents and ensure all glassware is thoroughly dried.[2] - The reaction generally favors electron-poor aryl halides (e.g., 4-bromonitrobenzene) and electron-rich phenols.[1][6] For 4-phenoxyphenol, using 4-halophenol and benzene (B151609) is less favorable than using hydroquinone (B1673460) and an aryl halide.
Temperature
Incorrect Reaction Temperature: While modern protocols are milder, the temperature must be sufficient to drive the reaction but not so high as to cause decomposition.[2][7]
- Start with temperatures in the range of 80-120 °C for modern ligand-based systems.[2][8] - If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.[2]
Question: I'm observing significant side products. What are they and how can I prevent them?
Answer:
Common side reactions include the homocoupling of the aryl halide to form a biaryl compound and the reduction of the aryl halide (dehalogenation).
Side Product
Potential Cause
Suggested Solution
Aryl Homocoupling
High temperatures and the absence of an effective ligand can promote the self-coupling of the aryl halide.
- Lower the reaction temperature. - Introduce or optimize the ligand. An effective ligand can accelerate the desired cross-coupling over the homocoupling pathway.
Dehalogenation
The presence of protic impurities (e.g., water) can lead to the reduction of the aryl halide starting material.[2]
- Use anhydrous ("dry") solvents and reagents. - Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.[2]
Starting Material Decomposition
The nucleophile (phenol) or other reagents may be unstable at the reaction temperature.
- Lower the reaction temperature and potentially extend the reaction time.[5] - Use a milder base that is still effective for the coupling.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my Ullmann reaction?
Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts for Ullmann-type C-O couplings.[1] While classic protocols sometimes used copper powder, modern methods almost exclusively use Cu(I) salts, which are more reactive and lead to cleaner reactions under milder conditions.[7]
Q2: How do I choose the right ligand for coupling with an electron-rich phenol?
Ligands are crucial for accelerating the reaction and allowing for milder conditions.[4] For electron-rich phenols, simple and cost-effective amino acids like N,N-dimethylglycine have proven highly effective.[5] Other successful ligands include L-proline and N-methylglycine.[5] If these fail, broader screening of ligands like 1,10-phenanthroline or oxalic diamides may be necessary.[2][9]
Q3: What is the role of the base, and which one should I use?
The base deprotonates the phenol to form the more nucleophilic phenoxide, which is a critical step in the catalytic cycle.[2] The choice of base is highly dependent on the solvent. In non-polar solvents like toluene, K₂CO₃ is a good choice.[6] In polar aprotic solvents like DMF or DMSO, Cs₂CO₃ or K₃PO₄ are often superior due to their better solubility and higher basicity.[1][2]
Q4: What are the ideal reaction conditions for synthesizing 4-phenoxyphenol?
The synthesis of 4-phenoxyphenol can be approached by coupling a 4-halophenol with benzene or, more commonly, by coupling hydroquinone with an aryl halide. The latter is generally more successful as phenols are more reactive nucleophiles. The reaction is favored by electron-poor aryl halides and electron-rich phenols.[6] Modern protocols use a Cu(I) catalyst (5-10 mol%), a ligand like N,N-dimethylglycine (10-20 mol%), a base like K₃PO₄ or Cs₂CO₃ (2 equivalents), and a polar aprotic solvent like DMF or DMSO at temperatures between 80-120 °C.[4][8]
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effect of Solvent on Diaryl Ether Yield
Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃, 100 °C.
General Protocol for Ligand-Promoted Ullmann C-O Coupling
This procedure is a general guideline and should be optimized for specific substrates.
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the Cu(I) salt (e.g., CuI, 0.1 mmol, 10 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[2][5]
Adding Reactants: Add the phenol (e.g., hydroquinone, 1.2 mmol, 1.2 equiv) and the aryl halide (e.g., bromobenzene, 1.0 mmol, 1.0 equiv).
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen and moisture.[2]
Solvent Addition: Add the anhydrous solvent (e.g., DMSO or Toluene, 2-4 mL) via syringe.
Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 110 °C) for 12-24 hours.
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
Visualizations
Diagrams are provided below to illustrate key workflows in troubleshooting and performing the Ullmann reaction.
Caption: A flowchart for troubleshooting low-yield Ullmann coupling reactions.
Caption: General experimental workflow for a ligand-promoted Ullmann reaction.
Technical Support Center: Optimization of 4-Phenoxyphenol Synthesis
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and optimization data for the synth...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and optimization data for the synthesis of 4-Phenoxyphenol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-Phenoxyphenol, particularly via Ullmann-type coupling reactions.
Problem Encountered
Potential Cause(s)
Suggested Solution(s)
1. Low or No Product Yield
Inactive Catalyst: The Copper(I) catalyst (e.g., CuI) may have oxidized to Cu(II) upon storage or exposure to air.[1][2]
- Use a fresh, high-purity batch of a Cu(I) salt like CuI, CuBr, or Cu₂O.[2] - Consider in situ activation of the copper catalyst if using Cu(0) or Cu(II) sources.[2]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, leading to slow or stalled reactions. Ligands are crucial for stabilizing the catalyst and enabling milder reaction conditions.[2][3]
- Screen a variety of ligands. N,N- and N,O-chelating ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline are often effective.[2][3]
Suboptimal Base or Solvent: The base is critical for deprotonating the phenol (B47542), and its effectiveness can be highly solvent-dependent.[2]
- For non-polar solvents like toluene (B28343) or xylene, an inexpensive base like K₂CO₃ can be effective.[4] - For polar aprotic solvents (e.g., DMF, Dioxane), screen stronger bases such as K₃PO₄ or Cs₂CO₃.[3] - Ensure all solvents and reagents are anhydrous, as water can lead to side reactions.[2]
Low Reaction Temperature: Classic Ullmann reactions require high temperatures (150-210°C), but modern ligand-accelerated protocols can run under milder conditions (e.g., 40-120°C).[1][2]
- If using a modern ligand system, start in the 80-120°C range and incrementally increase if no reaction is observed.[2][3] - If decomposition is observed, lower the temperature.[2]
2. Formation of Side Products
Hydrodehalogenation: The aryl halide starting material is reduced, removing the halogen and preventing the desired coupling. This can be caused by protic impurities.
- Thoroughly dry all glassware before use. - Use anhydrous grade solvents and reagents.[2] - Run the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3]
Homocoupling of Aryl Halide: The aryl halide reacts with itself to form a biaryl compound.
- This can be minimized by using a suitable ligand that promotes the desired C-O bond formation over C-C coupling.[3]
3. Reaction Stalls or Turns Black
Catalyst Decomposition: At high temperatures, the copper catalyst can decompose to form copper oxides, which appear as black solids.[1] This deactivates the catalyst and halts the reaction.
- The addition of a chelating ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst.[1] - If the reaction mixture turns black, it is a strong indicator of catalyst decomposition. Consider lowering the temperature or screening different ligands.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Phenoxyphenol?
A1: The most common and versatile method is the Ullmann condensation (or Ullmann-type coupling), which involves the copper-catalyzed reaction between an aryl halide (like 4-bromophenol (B116583) or its protected form) and phenol, or alternatively, hydroquinone (B1673460) and bromobenzene.[5][6]
Q2: My starting material is an aryl chloride. Why is the reaction not working?
A2: Aryl chlorides are significantly less reactive in Ullmann couplings than aryl bromides or iodides.[7] Achieving good yields with aryl chlorides often requires specialized, highly active ligand systems and potentially higher temperatures. If possible, switching to the analogous aryl bromide or iodide is recommended.
Q3: How do I choose the best copper source for the reaction?
A3: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts, as Cu(I) is widely considered the active catalytic species.[2] Using fresh, high-purity Cu(I) salts is crucial for reproducibility and high yields.
Q4: Can I run the reaction open to the air?
A4: It is strongly discouraged. The active Cu(I) catalyst can be oxidized by air, rendering it inactive. Furthermore, the presence of moisture can lead to unwanted side reactions like hydrodehalogenation.[2] For best results, the reaction should be assembled under an inert atmosphere (Nitrogen or Argon).[3]
Q5: How should I purify the final 4-Phenoxyphenol product?
A5: After the reaction workup (typically dilution, filtration to remove salts, and extraction), the crude product is most commonly purified by column chromatography on silica (B1680970) gel.[8][9] Recrystallization from solvents like a petroleum ether/ethyl acetate (B1210297) mixture may also be effective.[8]
Data Presentation: Reaction Parameter Effects
The tables below summarize quantitative data on how various parameters can influence the yield of diaryl ether synthesis, including reactions producing 4-Phenoxyphenol.
Protocol 1: Ullmann-Type Synthesis of 4-Phenoxyphenol
This protocol is a general procedure adapted from modern Ullmann coupling methodologies. Reactants are 4-iodophenol (B32979) and benzene (B151609), but can be adapted for 4-halophenol and phenol or hydroquinone and a halobenzene.
Materials:
4-Iodophenol (1.0 eq)
Benzene (can be used as a reactant and solvent)
Copper(I) Iodide (CuI) (0.1 eq)
1,10-Phenanthroline (0.2 eq)
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Anhydrous Toluene
Procedure:
To an oven-dried reaction vessel, add 4-iodophenol, 1,10-phenanthroline, and Cesium Carbonate.
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
Add Copper(I) Iodide to the vessel under the inert atmosphere.
Add anhydrous toluene and benzene via syringe.
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-phenoxyphenol.
Protocol 2: Synthesis via Baeyer-Villiger Oxidation
This protocol is adapted from a literature procedure for the multi-step synthesis of 4-phenoxyphenol.[8]
Step A: Synthesis of 4-Phenoxybenzoyl chloride
In a three-necked flask under an ambient atmosphere, combine 4-phenoxybenzoic acid (1.0 eq) and dichloromethane (DCM).
Add a catalytic amount of DMF.
Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.
Allow the reaction to warm to 25 °C and stir for 16 hours.
Concentrate the mixture under reduced pressure to obtain crude 4-phenoxybenzoyl chloride, which is used directly in the next step.
Step B & C: Peroxyanhydride formation and rearrangement to 4-Phenoxyphenol
(Caution: This step involves peroxides and should be performed behind a safety shield).
Dissolve the crude 4-phenoxybenzoyl chloride in DCM.
Add 3-chlorobenzoic acid (1.0 eq) and potassium carbonate (3.0 eq). Stir for 4 hours at 25 °C.
Work up by washing with water and extracting with ethyl acetate. The resulting crude peroxyanhydride is used directly.
The crude peroxyanhydride is then subjected to conditions that facilitate rearrangement and hydrolysis to the final 4-phenoxyphenol product.
The final product is purified by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Ullmann synthesis of 4-Phenoxyphenol.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in 4-Phenoxyphenol synthesis.
Identifying and characterizing impurities in 4-Phenoxyphenol
Welcome to the technical support center for the identification and characterization of impurities in 4-Phenoxyphenol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experim...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the identification and characterization of impurities in 4-Phenoxyphenol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with 4-Phenoxyphenol and where do they originate?
Impurities in 4-Phenoxyphenol can arise from several sources, primarily the synthetic route used for its manufacture and subsequent degradation. The most common methods for synthesis are the p-chlorophenol and hydroquinone (B1673460) processes.[1][2]
Common Impurities Include:
Starting Materials: Unreacted precursors such as phenol, p-chlorophenol, and hydroquinone are common process-related impurities.[1][3]
Isomeric Impurities: Positional isomers, including 2-phenoxyphenol (B1197348) and 3-phenoxyphenol, can be formed as by-products during synthesis.
Reaction By-products: Diphenyl ether can be formed through side reactions. A significant by-product in the p-chlorophenol method, sometimes referred to as "Impurity A," can be present at levels up to 11% in traditional processes.[1]
Degradation Products: 4-Phenoxyphenol can degrade under certain conditions, with oxidative species potentially forming, especially at elevated temperatures during analysis.[4]
Table 1: Potential Impurities in 4-Phenoxyphenol
Impurity Name
Potential Source
Molecular Formula
Molecular Weight ( g/mol )
Phenol
Unreacted Starting Material
C₆H₆O
94.11
p-Chlorophenol
Unreacted Starting Material
C₆H₅ClO
128.56
Hydroquinone
Unreacted Starting Material
C₆H₆O₂
110.11
2-Phenoxyphenol
Isomeric By-product
C₁₂H₁₀O₂
186.21
3-Phenoxyphenol
Isomeric By-product
C₁₂H₁₀O₂
186.21
Diphenyl Ether
Reaction By-product
C₁₂H₁₀O
170.21
"Impurity A"
Process-related By-product
Not specified
Not specified
Q2: I have an unknown peak in my HPLC chromatogram. What is the general workflow for identifying it?
Identifying an unknown impurity requires a systematic approach that typically involves spectroscopic and spectrometric analysis following chromatographic separation. The goal is to determine the molecular weight and structure of the unknown compound.
The workflow is as follows:
Initial Analysis (HPLC-UV): Begin with a validated HPLC-UV method to confirm the presence and estimate the relative concentration of the impurity.
Mass Determination (LC-MS): couple the HPLC system to a mass spectrometer (MS) to determine the molecular weight of the unknown peak. This is a critical step in proposing potential elemental compositions.
Isolation (Preparative HPLC): If the impurity is present in sufficient quantity, use preparative HPLC to isolate and collect the fraction containing the unknown peak.
Structural Elucidation (NMR): The isolated impurity is then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to determine its definitive chemical structure.[5]
Confirmation (Reference Standard): If a reference standard for the suspected impurity is available, run it under the same analytical conditions to confirm its identity by comparing retention times and spectral data.
A general workflow for the identification of unknown impurities.
Q3: How can I troubleshoot common issues like peak tailing and poor resolution during HPLC analysis of 4-Phenoxyphenol?
Peak shape and resolution problems are common in HPLC. For phenolic compounds like 4-Phenoxyphenol, these issues often relate to secondary interactions with the stationary phase or improper mobile phase conditions.
A decision tree for troubleshooting common HPLC issues.
Table 2: HPLC Troubleshooting Guide for 4-Phenoxyphenol Analysis
Problem
Potential Cause
Recommended Solution
Peak Tailing
Secondary interaction with residual silanols on the silica-based column.[6]
Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization. Use a high-purity, end-capped HPLC column.
Decrease the gradient slope or switch to an isocratic elution if feasible.
Ghost Peaks
Contamination in the mobile phase or carryover from a previous injection.
Run a blank gradient. Ensure high-purity solvents are used. Clean the injector.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for the reversed-phase HPLC analysis of 4-Phenoxyphenol. Optimization may be required based on the specific instrument and impurities present.
Table 3: Recommended HPLC Method Parameters
Parameter
Condition
Column
C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility)[8]
Mobile Phase B
Acetonitrile (ACN)
Gradient
40% B to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection (UV)
275 nm
Sample Preparation
Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurity Identification
Gas chromatography-mass spectrometry is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or by-products like diphenyl ether.[9][10]
Table 4: Recommended GC-MS Method Parameters
Parameter
Condition
Column
TG-5SilMS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)[11]
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Inlet Temperature
280 °C
Injection Mode
Splitless (1 µL injection volume)
Oven Program
Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line
290 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
40-450 amu
Sample Preparation
Dissolve sample in Dichloromethane or Toluene to a concentration of ~1 mg/mL.
Protocol 3: NMR Spectroscopy for Structural Characterization
NMR is the most powerful tool for unambiguous structural elucidation of isolated impurities.[12]
Sample Preparation: Accurately weigh 5-10 mg of the isolated impurity and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.[13]
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]
Data Analysis: Process the spectra and assign the chemical shifts, coupling constants, and correlations to propose a definitive structure for the impurity. The known spectra of 4-Phenoxyphenol can be used as a reference for comparison.[5][14]
Catalyst deactivation and regeneration in 4-Phenoxyphenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst deactivation and regeneratio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst deactivation and regeneration during the synthesis of 4-Phenoxyphenol.
Troubleshooting Guides
Difficulties during the synthesis of 4-phenoxyphenol can often be traced back to catalyst performance. Below are common issues, their potential causes, and actionable solutions.
Problem 1: Low or No Product Yield
Potential Cause
Suggested Solution(s)
Inactive Catalyst: The copper(I) catalyst (e.g., CuI, CuBr) may have oxidized to copper(II) upon exposure to air and moisture, rendering it less active for the Ullmann condensation.[1]
- Use a fresh, high-purity copper(I) salt. - Consider adding a reducing agent, such as sodium ascorbate, to regenerate the Cu(I) species in situ. - If using a Cu(0) or Cu(II) source, ensure the reaction conditions are suitable for the in-situ generation of the active Cu(I) species.[1]
Inappropriate Ligand: The ligand may not be suitable for the specific substrates, hindering the formation of the active catalytic complex.
- Screen a variety of ligands, such as N-methylglycine, 1,10-phenanthroline (B135089), or L-proline.[1] - For electron-rich substrates, consider N-methylated amino acid-derived ligands.[1]
Suboptimal Base or Solvent: The base may not be strong enough to deprotonate the phenol (B47542), or the solvent may not be appropriate for the reaction.
- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] - Use a polar aprotic solvent like DMF, dioxane, or toluene.[1]
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
- If using a modern ligand system, start with temperatures in the range of 80-120 °C and incrementally increase if no reaction is observed.[1]
Presence of Protic Impurities: Water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide.[1]
- Use anhydrous solvents and reagents and ensure all glassware is thoroughly dried.[1]
Problem 2: Reaction Fails to Reach Completion
Potential Cause
Suggested Solution(s)
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction due to poisoning, sintering, or coking.
- Increase the catalyst loading. - See the "Catalyst Regeneration Protocol" below to regenerate the catalyst.
Insufficient Reaction Time: The reaction may require a longer time to go to completion.
- Monitor the reaction progress using TLC or GC-MS and extend the reaction time as needed.
Reversible Deactivation: The base may be competitively binding to the catalyst, leading to a reversible deactivation.[2]
- Optimize the base concentration. A higher concentration of the nucleophile (phenol) can sometimes help to minimize this effect.
Problem 3: Formation of Significant Byproducts
Potential Cause
Suggested Solution(s)
Homocoupling of Starting Materials: The reaction conditions may favor the coupling of two aryl halide molecules or two phenol molecules.
- Adjust the stoichiometry of the reactants. - Optimize the choice of ligand and base.
Hydrodehalogenation: The aryl halide is being reduced instead of undergoing coupling.
- Ensure the reaction is carried out under strictly anhydrous conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in 4-phenoxyphenol synthesis?
A1: The primary mechanisms for the deactivation of copper catalysts in Ullmann-type reactions for 4-phenoxyphenol synthesis are:
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[2]
Sintering: At high reaction temperatures, small catalyst particles can agglomerate into larger, less active particles, reducing the available surface area for the reaction.
Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[3]
Leaching: The active copper species may dissolve into the reaction medium, leading to a loss of catalytic activity.
Q2: How can I tell if my catalyst has been deactivated?
A2: Signs of catalyst deactivation include a significant drop in reaction yield over subsequent runs with a recycled catalyst, a noticeable change in the catalyst's color or morphology, or the need for harsher reaction conditions (higher temperature or longer time) to achieve the same conversion.
Q3: Is it possible to regenerate the deactivated copper catalyst?
A3: Yes, in many cases, deactivated copper catalysts can be regenerated. A common method involves an oxidation-reduction cycle. The oxidative step burns off coke deposits and re-oxidizes the copper, while the subsequent reduction step restores the active Cu(I) state.
Q4: What is a typical regeneration procedure for a copper catalyst used in 4-phenoxyphenol synthesis?
A4: A general procedure for regenerating a supported copper catalyst involves the following steps:
Washing: The spent catalyst is washed with a solvent (e.g., ethyl acetate) to remove any adsorbed organic species.
Drying: The washed catalyst is dried in an oven to remove residual solvent.
Oxidation (Calcination): The dried catalyst is heated in a furnace under a flow of air or an oxygen/inert gas mixture. This step removes coke and converts copper species to copper oxide.
Reduction: The calcined catalyst is then heated under a flow of a reducing gas, such as hydrogen diluted in an inert gas, to reduce the copper oxide back to the active metallic copper state.
For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.
Data Presentation
The following tables provide a summary of expected quantitative data for catalyst performance during 4-phenoxyphenol synthesis. Please note that actual results may vary depending on the specific catalyst, ligands, and reaction conditions used.
Table 1: Catalyst Performance and Deactivation
Cycle Number
Catalyst State
4-Phenoxyphenol Yield (%)
Notes
1
Fresh
95
High initial activity.
2
Recycled (without regeneration)
75
Significant decrease in yield, indicating deactivation.
3
Recycled (without regeneration)
50
Continued loss of activity.
Table 2: Catalyst Performance with Regeneration
Cycle Number
Catalyst State
4-Phenoxyphenol Yield (%)
Notes
1
Fresh
95
High initial activity.
2
Regenerated
92
Activity is largely restored after the first regeneration cycle.
3
Regenerated
88
A slight decrease in performance after multiple regeneration cycles may be observed.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenoxyphenol via Ullmann Condensation
This protocol describes a general procedure for the synthesis of 4-phenoxyphenol using p-chlorophenol and phenol with a copper catalyst.[4][5]
To an oven-dried three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add phenol (excess), potassium hydroxide, and toluene.
Heat the mixture to reflux to remove water azeotropically.
After complete water removal, cool the mixture slightly and add p-chlorophenol, CuI, and 1,10-phenanthroline under a nitrogen atmosphere.
Heat the reaction mixture to 170-180°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
Once the reaction is complete, cool the mixture to room temperature.
Add water to dissolve the potassium salts and separate the organic layer.
Wash the organic layer with a dilute HCl solution and then with water.
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
Purify the crude 4-phenoxyphenol by vacuum distillation or recrystallization. A potential yield of over 95% can be achieved with this method.[5]
Protocol 2: Regeneration of Deactivated Copper Catalyst
This protocol provides a general method for regenerating a supported copper catalyst that has been deactivated during the synthesis of 4-phenoxyphenol.
Solvent Washing: Wash the recovered catalyst with ethyl acetate multiple times to remove any adsorbed organic residues.
Drying: Dry the catalyst in a vacuum oven at 100°C for 4 hours.
Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst to 350-400°C under a slow flow of air for 3-4 hours to burn off any carbonaceous deposits.
Inert Purge: Purge the furnace with nitrogen gas for 30 minutes to remove all oxygen.
Reductive Treatment: While maintaining the temperature at 300-350°C, switch the gas flow to a 5% hydrogen in nitrogen mixture. Continue the reduction for 3-4 hours.
Cooling: Cool the catalyst to room temperature under a nitrogen atmosphere before handling. The regenerated catalyst is now ready for reuse.
Visualizations
The following diagrams illustrate key processes in the synthesis of 4-phenoxyphenol and the troubleshooting of catalyst-related issues.
Technical Support Center: Scaling Up the Synthesis of 4-Phenoxyphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Phenoxyphenol from a laboratory setting to a pilot plant. The information i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Phenoxyphenol from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-Phenoxyphenol?
A1: The most prevalent methods for synthesizing 4-Phenoxyphenol include the Ullmann condensation of a phenol (B47542) and an aryl halide, the reaction of p-chlorophenol with phenol, and processes starting from hydroquinone (B1673460) or 4-aminophenoxy phenol.[1] The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of production.
Q2: What are the key safety concerns when scaling up the synthesis of 4-Phenoxyphenol to a pilot plant?
A2: Key safety considerations include:
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure.[2]
Handling of Hazardous Materials: Use of corrosive bases (e.g., potassium hydroxide), flammable solvents (e.g., toluene), and potentially toxic reagents requires appropriate personal protective equipment (PPE) and engineering controls.
Pressure Build-up: Reactions involving gas evolution or conducted in closed systems require careful pressure monitoring and relief systems.
Proper Ventilation: Ensuring adequate ventilation, potentially within a fume hood or ventilated enclosure, is crucial to prevent the accumulation of flammable or toxic vapors.[3]
Q3: What are the critical process parameters to monitor during the scale-up?
A3: Critical parameters to monitor include:
Temperature: Precise temperature control is crucial for reaction kinetics and to minimize side product formation.
Pressure: Maintaining the appropriate pressure is important, especially when dealing with volatile solvents or gaseous byproducts.
Agitation Rate: Proper mixing is essential to ensure homogeneity and efficient heat and mass transfer.
Addition Rate of Reagents: Controlled addition of reactants can help manage exotherms and prevent localized high concentrations.
Reaction Time: Monitoring the reaction to completion is key to maximizing yield and purity.
Q4: How does the choice of solvent impact the reaction at a larger scale?
A4: The solvent plays a critical role in reaction rate, temperature control, and product purification. At a pilot plant scale, factors such as solvent recovery and recycling become economically significant. High-boiling point solvents like toluene (B28343) are often used to achieve the necessary reaction temperatures.[4] However, their removal requires more energy. The choice of solvent can also affect the solubility of reactants and products, influencing the ease of work-up and purification.
Troubleshooting Guide
Issue 1: Low Yield of 4-Phenoxyphenol
Question: My reaction yield is significantly lower at the pilot plant scale compared to the lab. What could be the cause?
Answer: Several factors can contribute to lower yields during scale-up:
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat distribution and localized hot or cold spots, affecting reaction kinetics and promoting side reactions.[2]
Inadequate Mixing: Agitation that is effective in a small flask may not be sufficient in a large reactor, leading to poor mass transfer and incomplete reaction.[2]
Purity of Reagents: Impurities in raw materials can have a more pronounced effect at a larger scale, potentially poisoning the catalyst or leading to unwanted side products.
Moisture Content: The presence of water can be detrimental in many organic reactions. Ensure all reactants and solvents are sufficiently dry.
Issue 2: Formation of Impurities
Question: I am observing a higher percentage of impurities in my final product at the pilot scale. How can I address this?
Answer: Increased impurity levels can be due to:
Longer Reaction Times: Slower heating and cooling cycles in larger reactors can lead to longer overall reaction times, potentially allowing for the formation of more degradation products or side products.[5]
Homocoupling: In Ullmann-type reactions, the coupling of two identical aryl halide or phenol molecules can occur as a side reaction.[6] Optimizing the stoichiometry and catalyst loading can help minimize this.
Dehalogenation: The removal of the halogen from the aryl halide without coupling is another possible side reaction.[7]
Inefficient Purification: Purification methods that work well in the lab, such as column chromatography, may not be practical at a pilot scale. Alternative methods like crystallization or distillation need to be optimized.
Issue 3: Difficulty with Product Isolation and Purification
Question: I am facing challenges in isolating and purifying 4-Phenoxyphenol in the pilot plant. What are some potential solutions?
Answer: Challenges in product isolation and purification can be addressed by:
Optimizing Crystallization: If the product is a solid, developing a robust crystallization procedure is key. This includes selecting the right solvent system, controlling the cooling rate, and seeding to ensure consistent crystal size and purity.
Distillation: For liquid products or for removing volatile impurities, distillation under reduced pressure can be effective.
Extraction: Liquid-liquid extraction can be used to remove impurities. The choice of extraction solvent is critical for good separation and minimal product loss.
Filtration and Drying: Efficient filtration and drying of the final product are necessary to meet purity specifications and ensure stability.
Laboratory Scale Synthesis of 4-Phenoxyphenol (Ullmann Condensation)
Materials:
p-Chlorophenol (128.5 g, 1.0 mol)
Phenol (141.2 g, 1.5 mol)
Potassium Hydroxide (85%, 78.0 g, 1.2 mol)
Copper catalyst (e.g., CuI, 1.9 g, 0.01 mol)
Toluene (1 L)
Procedure:
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser, add phenol, potassium hydroxide, and toluene.
Heat the mixture to reflux and remove the water azeotropically using the Dean-Stark trap until no more water is collected.
Cool the mixture to approximately 100°C and add p-chlorophenol and the copper catalyst.
Heat the reaction mixture to 170-180°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
After the reaction is complete, cool the mixture to 80-90°C and slowly add 500 mL of water.
Separate the aqueous and organic layers. Extract the aqueous layer with toluene (2 x 100 mL).
Combine the organic layers and wash with 10% sodium hydroxide solution (2 x 100 mL) to remove unreacted phenol, followed by a water wash (1 x 100 mL).
Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 4-phenoxyphenol.
Filter the precipitate, wash with water until the filtrate is neutral, and dry the solid product under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., toluene or ethanol/water mixture) to obtain pure 4-phenoxyphenol.
Pilot Plant Scale Synthesis of 4-Phenoxyphenol
Equipment:
500 L glass-lined or stainless steel reactor with an agitator, heating/cooling jacket, temperature and pressure sensors, and a condenser.
Charging vessels for reactants and solvents.
Filtration and drying equipment (e.g., centrifuge or filter press, vacuum dryer).
Procedure:
Charge the reactor with phenol and toluene. Begin agitation.
Slowly add potassium hydroxide to the reactor.
Heat the reactor contents to reflux to remove water azeotropically.
Cool the reactor to approximately 100°C.
Charge p-chlorophenol and the copper catalyst to the reactor.
Heat the reactor to 170-180°C and hold for 6-8 hours. Monitor the reaction progress.
Once the reaction is complete, cool the reactor to 80-90°C.
Transfer the reaction mixture to a work-up vessel. Add water and agitate to dissolve the potassium salts.
Allow the layers to separate and transfer the organic layer to a clean vessel.
Extract the aqueous layer with fresh toluene.
Combine the organic layers and perform caustic and water washes as described in the lab-scale procedure.
Transfer the combined aqueous layers containing the product to a precipitation vessel.
Slowly add hydrochloric acid to precipitate the 4-phenoxyphenol.
Isolate the product using a centrifuge or filter press.
Wash the product cake with water until neutral.
Dry the purified 4-phenoxyphenol in a vacuum dryer until a constant weight is achieved.
Impact of solvent choice on 4-Phenoxyphenol synthesis efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Phenoxyphenol, with a particular focus on the impact of solvent choice...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Phenoxyphenol, with a particular focus on the impact of solvent choice on reaction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Phenoxyphenol, particularly in the context of the Ullmann condensation reaction.
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.
1a. Use freshly purchased, high-purity copper(I) iodide (CuI) or other copper salts. 1b. If using copper powder, activate it by washing with a dilute acid solution to remove any oxide layer, followed by rinsing with water and a high-purity solvent, and drying under vacuum.
2. Inappropriate Solvent Choice: The solvent may not be suitable for the specific reaction conditions (catalyst, base, and substrates).
2a. For Ullmann condensations, polar aprotic solvents like DMF or NMP are traditionally used at high temperatures. However, non-polar solvents like toluene (B28343) or xylene can also be effective, sometimes providing better yields depending on the catalyst system.[1] 2b. If using a non-polar solvent, ensure the temperature is high enough to facilitate the reaction (e.g., refluxing toluene or xylene).[1] 2c. Avoid solvents that can coordinate too strongly with the copper catalyst, such as anisole (B1667542) or 1,4-dioxane, as this can inhibit the reaction.[1]
3. Poor Substrate Reactivity: The aryl halide may not be sufficiently activated.
3a. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. Consider using a more reactive halide if yields are low. 3b. The presence of electron-withdrawing groups on the aryl halide can increase its reactivity.
4. Water in the Reaction: The presence of water can deactivate the base and interfere with the reaction.
4a. Use anhydrous solvents and ensure all glassware is thoroughly dried. 4b. If using a base like cesium carbonate, the addition of molecular sieves can help to remove trace amounts of water.
Formation of Side Products
1. Homocoupling of Aryl Halide: This can occur at high temperatures, leading to the formation of biaryl impurities.
1a. Optimize the reaction temperature; avoid excessively high temperatures. 1b. Use a suitable ligand that can promote the desired cross-coupling reaction over homocoupling.
2. Reaction with the Solvent: Some solvents may react under the harsh conditions of the Ullmann condensation.
2a. Choose a solvent that is inert under the reaction conditions. Toluene and xylene are generally robust choices.[1]
Difficult Product Purification
1. Co-elution with Starting Materials: The product and starting materials may have similar polarities, making separation by column chromatography challenging.
1a. Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography. 1b. Consider recrystallization as an alternative or additional purification step.
2. Product is an Oil or Does Not Crystallize: This can be due to impurities or the choice of solvent for recrystallization.
2a. Ensure the product is sufficiently pure before attempting recrystallization. 2b. Screen a variety of solvents or solvent mixtures for recrystallization. A good solvent system will dissolve the product when hot but not when cold.
3. Product Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes lead to the degradation of the product during column chromatography.
3a. Deactivate the silica gel by treating it with a small amount of a basic solution (e.g., triethylamine (B128534) in the eluent) before use. 3b. Consider using a different stationary phase, such as alumina (B75360) or florisil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Phenoxyphenol?
The Ullmann condensation is a widely used method for the synthesis of 4-Phenoxyphenol and other diaryl ethers.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base.[2]
Q2: How critical is the choice of solvent in the Ullmann synthesis of 4-Phenoxyphenol?
The solvent plays a crucial role in the Ullmann reaction's success. Traditionally, high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are used, often at temperatures exceeding 210°C.[2] However, studies have shown that non-polar solvents such as toluene or xylene can also be highly effective, particularly with certain catalyst and base combinations.[1] The choice of solvent can significantly impact reaction rate, yield, and the profile of side products.
Q3: Which solvent is better for the synthesis of 4-Phenoxyphenol: a polar or non-polar one?
The "better" solvent depends on the specific reaction conditions. Polar aprotic solvents can help to solubilize the reactants and the copper catalyst, facilitating the reaction.[3] However, non-polar solvents have been shown to give good to excellent yields in some systems, and they can be easier to remove during the workup.[1] It is often recommended to screen a few different solvents to find the optimal one for your specific set of reactants and catalyst.
Q4: Can I use a protic solvent for the Ullmann condensation?
Protic solvents are generally not recommended for the Ullmann condensation as they can react with the base and interfere with the formation of the copper-phenoxide intermediate, which is a key step in the reaction mechanism.
Q5: My reaction is very slow. How can I increase the reaction rate?
Several factors can be adjusted to increase the reaction rate:
Temperature: Increasing the reaction temperature often accelerates the reaction. The Ullmann condensation typically requires high temperatures.[2]
Catalyst: Ensure you are using an active copper catalyst.
Ligand: The addition of a suitable ligand can significantly enhance the rate and efficiency of the coupling reaction.
Base: A stronger base may increase the rate of deprotonation of the phenol, which can be a rate-limiting step.
Data Presentation
The following table summarizes the effect of different solvents on the yield of diaryl ether synthesis, which can serve as a guide for the synthesis of 4-Phenoxyphenol.
Table 1: Effect of Solvent on the Yield of a Model Ullmann Diaryl Ether Synthesis
Solvent
Reaction Temperature (°C)
Yield (%)
Notes
Toluene
110
58.3
Non-polar solvent, effective with K₂CO₃ as the base.[1]
o-Xylene
140
67.9
Higher boiling point than toluene, leading to a higher yield.[1]
NMP
100
0
Ineffective in this particular catalyst system.[1]
Anisole
100
0
Coordinating solvent that can inhibit the catalyst.[1]
1,4-Dioxane
100
0
Another coordinating solvent that showed no product formation.[1]
Methanol
20
86
Used in a different synthetic approach with p-benzoquinone and phenylboronic acid.[4]
Note: The yields presented are for a model Ullmann reaction and a different synthetic route, and may vary for the synthesis of 4-Phenoxyphenol depending on the specific substrates, catalyst, and base used.
Experimental Protocols
General Protocol for the Ullmann Synthesis of 4-Phenoxyphenol
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
4-Halophenol (e.g., 4-Iodophenol)
Phenol
Copper(I) Iodide (CuI)
Potassium Carbonate (K₂CO₃) or other suitable base
Anhydrous solvent (e.g., Toluene)
Inert gas (Nitrogen or Argon)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halophenol (1.0 eq), phenol (1.2 eq), CuI (5-10 mol%), and K₂CO₃ (2.0 eq).
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the flask via a syringe.
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic salts and catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Phenoxyphenol.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Phenoxyphenol.
Caption: Troubleshooting flowchart for low yield in 4-Phenoxyphenol synthesis.
A Comparative Guide to the Synthesis of 4-Phenoxyphenol: Ullmann vs. Modern Methods
For researchers, scientists, and drug development professionals, the synthesis of 4-phenoxyphenol, a key intermediate in the production of pharmaceuticals and agrochemicals, is a critical process. The selection of a synt...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the synthesis of 4-phenoxyphenol, a key intermediate in the production of pharmaceuticals and agrochemicals, is a critical process. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the traditional Ullmann synthesis with modern catalytic methods, including the Buchwald-Hartwig and Chan-Lam couplings, as well as other industrial approaches.
The formation of the diaryl ether linkage in 4-phenoxyphenol is the central challenge, and various strategies have been developed to achieve this transformation efficiently. These methods primarily involve the coupling of a phenol (B47542) with an aryl halide or its equivalent.
At a Glance: Key Synthesis Methods
The primary methods for synthesizing 4-phenoxyphenol can be broadly categorized as follows:
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that has become a powerful alternative to the Ullmann synthesis.
Chan-Lam C-O Coupling: A copper-catalyzed reaction that utilizes aryl boronic acids as the coupling partner for phenols.
Nucleophilic Aromatic Substitution (SNAr): This method is viable when the aryl halide is activated by electron-withdrawing groups.
Diazotization of Anilines: An industrial process that involves the diazotization of a substituted aniline (B41778) followed by hydrolysis.
The following diagram illustrates the relationships between the different synthetic approaches to 4-phenoxyphenol.
A diagram illustrating the various synthesis pathways to 4-phenoxyphenol.
Quantitative Comparison of Synthesis Methods
The following table summarizes key quantitative data for different methods of synthesizing 4-phenoxyphenol, providing a basis for comparison.
Detailed methodologies for the key synthesis routes are provided below.
Ullmann Synthesis of 4-Phenoxyphenol
This protocol is based on the industrial synthesis from p-chlorophenol and phenol.[1][4]
Workflow:
Experimental workflow for the Ullmann synthesis of 4-phenoxyphenol.
Procedure:
A 500 mL three-necked flask is equipped with a thermometer, a water trap, and a magnetic stirrer.
The flask is charged with 235 g (2.50 mol) of phenol, 42.1 g (0.75 mol) of sodium hydroxide, and 150 mL of toluene.[4]
The mixture is heated to reflux to azeotropically remove water.
After water removal, the toluene is distilled off.
1.75 g of a copper salt catalyst is added to the reaction mixture.
64.3 g (0.50 mol) of p-chlorophenol is added dropwise.
The reaction is maintained at 175°C for 8 hours.[4]
After the reaction, excess phenol is recovered by distillation.
The reaction mixture is then acidified with dilute hydrochloric acid.
The product is extracted with ether and washed with water to yield 4-phenoxyphenol.
Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis (General Protocol)
Workflow:
General experimental workflow for the Buchwald-Hartwig diaryl ether synthesis.
Procedure:
To an oven-dried reaction tube, add the aryl bromide (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).[2]
Seal the tube and evacuate and backfill with an inert gas (nitrogen or argon) three times.
Add anhydrous toluene (5 mL) via syringe.
Place the reaction tube in a preheated oil bath at 100°C and stir for 16-24 hours.[2]
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Concluding Remarks
The choice of synthetic method for 4-phenoxyphenol depends on various factors including scale, cost, and available starting materials. The Ullmann synthesis, particularly the p-chlorophenol route, remains a viable and high-yielding method, especially in industrial settings.[1] Modern palladium-catalyzed methods like the Buchwald-Hartwig C-O coupling offer milder reaction conditions and a broader substrate scope, making them attractive for laboratory-scale synthesis and the preparation of complex analogues.[2] The Chan-Lam coupling provides an alternative copper-catalyzed route using boronic acids. Nucleophilic aromatic substitution offers a high-yielding pathway when suitable substrates are available. Each method presents a unique set of advantages and disadvantages, and the optimal choice will be dictated by the specific requirements of the research or development project.
4-Phenoxyphenol vs. Bisphenol A: A Comparative Guide for Polymer Applications
A detailed comparison of 4-Phenoxyphenol and Bisphenol A, focusing on their relevance in polymer science, performance characteristics, and biological activity. This guide is intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed comparison of 4-Phenoxyphenol and Bisphenol A, focusing on their relevance in polymer science, performance characteristics, and biological activity. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Bisphenol A (BPA) has long been a cornerstone in the polymer industry, integral to the production of high-performance materials such as polycarbonate and epoxy resins.[1][2] These polymers are valued for their exceptional mechanical strength, thermal stability, and chemical resistance, finding applications in a vast array of products from electronic components to food containers.[1][2] However, mounting concerns over the endocrine-disrupting properties of BPA have catalyzed a search for safer alternatives.[3][4][5] This has brought a number of other bisphenols and phenolic compounds into the spotlight.
This guide provides a comparative analysis of 4-Phenoxyphenol (4-PP) and Bisphenol A (BPA). While BPA is a well-established monomer in polymer synthesis, the application of 4-PP in high-performance polymers is not well-documented in publicly available scientific literature. Therefore, this comparison will focus on the chemical and physical properties of the two monomers, their known applications, and, crucially, their comparative biological and toxicological effects.
Chemical Structures
The chemical structures of 4-Phenoxyphenol and Bisphenol A are fundamentally different, which influences their potential for polymerization and their biological interactions.
4-Phenoxyphenol (4-PP) is a mono-phenolic compound characterized by a phenoxy group attached to a phenol (B47542) ring.
Bisphenol A (BPA) is a diphenolic compound with two phenol rings linked by a propane (B168953) bridge.[1] This bifunctional nature is key to its role in polymerization.
Comparative Overview of Monomer Properties
A summary of the key physical and chemical properties of 4-Phenoxyphenol and Bisphenol A is presented below.
Bisphenol A (BPA) is a widely used monomer in the synthesis of a variety of high-performance polymers. Its bifunctional nature, with two hydroxyl groups, allows it to act as a building block in polymerization reactions.
Polycarbonates: BPA is a key monomer in the production of polycarbonate plastics, which are known for their clarity, high impact resistance, and thermal stability.[1][2]
Epoxy Resins: It is a critical component in the synthesis of epoxy resins, which are valued for their excellent adhesion, chemical resistance, and electrical insulation properties.[1][2]
Other Polymers: BPA is also used in the synthesis of polyesters, polysulfones, and polyether ketones.
The performance of BPA-based polymers is well-documented, with properties such as high tensile strength, thermal stability, and chemical resistance.[1]
4-Phenoxyphenol (4-PP) , in contrast, is not widely used as a monomer in the production of high-performance polymers. Its monofunctional nature (containing only one hydroxyl group) makes it unsuitable as a primary building block for creating long polymer chains in the same way as BPA. While it is theoretically possible to incorporate 4-PP into a polymer backbone, for example, as a chain terminator or as part of a more complex monomer, there is a significant lack of published research or industrial application in this area. The primary documented applications of 4-PP are as an intermediate in the synthesis of pesticides and in research for potential cancer therapies.[1]
Experimental Protocols for Polymer Synthesis with Bisphenol A
The following is a generalized experimental protocol for the synthesis of polycarbonate from Bisphenol A.
Synthesis of Polycarbonate via Interfacial Polycondensation
Materials:
Bisphenol A (BPA)
Phosgene (B1210022) (COCl₂) or a phosgene substitute like diphenyl carbonate
Dissolve Bisphenol A in an aqueous sodium hydroxide solution to form the sodium salt of BPA.
In a separate vessel, dissolve phosgene in dichloromethane.
Combine the two solutions in a reactor under vigorous stirring and an inert atmosphere.
Add a phase-transfer catalyst to facilitate the reaction between the two immiscible phases.
The polymerization reaction occurs at the interface of the aqueous and organic layers.
After the reaction is complete, the organic layer containing the polycarbonate is separated.
The polymer is then purified by washing with acid and water to remove unreacted monomers, catalyst, and salts.
The polycarbonate is precipitated from the solution by adding a non-solvent, filtered, and dried.
Below is a workflow diagram illustrating this process.
Workflow for BPA-based Polycarbonate Synthesis
Toxicological and Biological Effects: A Comparative Analysis
The most significant area of comparison between 4-Phenoxyphenol and Bisphenol A lies in their biological effects, particularly their potential to act as endocrine disruptors.
Bisphenol A (BPA)
BPA is a well-known xenoestrogen, meaning it can mimic the effects of the natural hormone estrogen in the body.[3] Its endocrine-disrupting effects have been extensively studied and are a primary driver for the search for BPA alternatives.
Mechanism of Endocrine Disruption:
Estrogen Receptor Binding: BPA can bind to estrogen receptors (ERα and ERβ), though with a lower affinity than the endogenous hormone 17β-estradiol.[3][9] This binding can trigger estrogenic responses in cells.
Disruption of Steroidogenesis: BPA has been shown to interfere with the synthesis of steroid hormones.[10]
Alteration of Gene Expression: Binding to estrogen receptors can lead to changes in the expression of estrogen-responsive genes, affecting various physiological processes.
The diagram below illustrates the signaling pathway of BPA's endocrine-disrupting activity.
Signaling Pathway of BPA Endocrine Disruption
Health Concerns Associated with BPA:
Exposure to BPA has been linked to a range of health issues, including reproductive disorders, metabolic diseases, and certain types of cancer.[4][5]
4-Phenoxyphenol (4-PP)
The toxicological profile of 4-Phenoxyphenol is less extensively studied than that of BPA. However, available data indicates that it is not without biological activity.
General Toxicity:
Safety data sheets for 4-PP indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[1][2][6] It is also listed as harmful if swallowed.[2][6]
Endocrine-Disrupting Potential:
Recent studies have begun to investigate the endocrine-disrupting potential of 4-PP.
In Vivo Estrogenic Activity: A study on immature mice demonstrated that 4-Phenoxyphenol exhibits in vivo estrogenic activity, causing a significant increase in uterine weight at certain doses.[11][12]
Gene Expression: The same study found that the gene regulation patterns in the uterine tissue of mice treated with 4-PP were similar to those treated with 17β-estradiol.[11][12]
Estrogen Receptor Docking: Molecular docking analysis has shown that 4-PP can dock into the active site of the human estrogen receptor α (hERα).[11][12]
While these findings suggest that 4-PP has the potential to be an endocrine disruptor, the body of evidence is currently much smaller than that for BPA. More research is needed to fully understand its mechanisms of action and potential health risks.
The following diagram represents the current understanding of 4-PP's potential endocrine-disrupting pathway.
Potential Endocrine Disruption Pathway of 4-PP
Conclusion
This comparative guide highlights the significant differences between 4-Phenoxyphenol and Bisphenol A. BPA is a well-established and versatile monomer for high-performance polymers, but its use is increasingly scrutinized due to its proven endocrine-disrupting effects.
In contrast, 4-Phenoxyphenol does not have a documented history of use in similar high-performance polymer applications, likely due to its monofunctional chemical structure. While it may be considered as a potential alternative to BPA in some contexts, it is crucial to note that emerging research indicates that 4-PP also possesses estrogenic activity.
For researchers and scientists in polymer science and drug development, this comparison underscores the importance of a thorough evaluation of not only the performance characteristics of potential BPA alternatives but also their toxicological and biological profiles. The search for safer, high-performance materials requires a multidisciplinary approach that considers both chemical functionality and potential health and environmental impacts. Based on current knowledge, 4-Phenoxyphenol does not present itself as a straightforward, drop-in replacement for Bisphenol A in polymer applications, and its own potential as an endocrine disruptor warrants further investigation.
A Comparative Analysis of the Biological Activities of 4-Phenoxyphenol and Its Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals Phenoxyphenol and its isomers, 2-phenoxyphenol (B1197348) and 3-phenoxyphenol (B1222215), are aromatic compounds with a shared molecular formula but...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers, Scientists, and Drug Development Professionals
Phenoxyphenol and its isomers, 2-phenoxyphenol (B1197348) and 3-phenoxyphenol (B1222215), are aromatic compounds with a shared molecular formula but distinct structural arrangements that significantly influence their biological activities. This guide provides a comparative overview of the known biological effects of these isomers, drawing upon available experimental data and established principles of structure-activity relationships for phenolic compounds. While direct comparative studies are limited, this document synthesizes existing research to offer insights into their antioxidant, antimicrobial, cytotoxic, and estrogenic properties.
Comparative Summary of Biological Activities
The biological activities of phenolic compounds are intrinsically linked to the substitution pattern on the aromatic ring. The position of the hydroxyl and phenoxy groups in 4-phenoxyphenol, 2-phenoxyphenol, and 3-phenoxyphenol dictates their reactivity and interaction with biological systems.
Biological Activity
4-Phenoxyphenol
2-Phenoxyphenol
3-Phenoxyphenol
Antioxidant Activity
Data not available. Expected to possess antioxidant properties typical of phenolic compounds.
Data not available. The ortho positioning may influence hydrogen-bonding and radical scavenging activity.
Data not available. The meta position may result in different antioxidant potential compared to ortho and para isomers.
Antimicrobial Activity
Data not available.
Limited data. Halogenated derivatives show bactericidal effects.
Limited data. Brominated derivatives exhibit antimicrobial and cytotoxic activity.
Cytotoxicity
Potential apoptotic activity in cancer cells.
Data not available.
Brominated derivatives show cytotoxicity.
Enzyme Inhibition
Data not available. Expected to inhibit enzymes like tyrosinase, a common target for phenolic compounds.
Metabolites (3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol) do not show estrogenic activity in mammalian cell lines.[2]
Note: The table above is a summary of available data. The absence of specific values for many of the activities highlights the need for further direct comparative research on these isomers.
Detailed Biological Activity Profiles
Antioxidant Activity
Antimicrobial Activity
The antimicrobial properties of phenols often involve the disruption of microbial cell membranes and the inhibition of essential enzymes. Limited direct evidence exists for the antimicrobial activity of the non-halogenated phenoxyphenol isomers. However, studies on their halogenated derivatives provide some insights. For instance, 2,4,4'-trichloro-2'-hydroxydiphenyl ether (a derivative of 2-phenoxyphenol) has demonstrated bactericidal activity.[3][4] Similarly, brominated derivatives of 3-phenoxyphenol have shown antimicrobial effects.[5] These findings suggest that the core phenoxyphenol structure can serve as a scaffold for developing antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity.
Cytotoxicity and Anti-Cancer Potential
Phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines. 4-Phenoxyphenol has been noted for its potential to induce apoptosis in cancer cells. The cytotoxic mechanisms of phenols can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. The evaluation of cytotoxicity is typically performed using assays that measure cell viability, such as the MTT assay, and is expressed as the half-maximal inhibitory concentration (IC50).
Enzyme Inhibition
Phenolic compounds are known to inhibit a variety of enzymes, with tyrosinase being a prominent example. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the development of skin-lightening agents. The inhibitory activity of phenolic compounds against tyrosinase is often attributed to their ability to chelate the copper ions in the enzyme's active site or to act as alternative substrates. While specific data on the tyrosinase inhibitory activity of phenoxyphenol isomers is lacking, it is a plausible area of biological activity for these compounds.
Estrogenic Activity
The structural similarity of some phenolic compounds to estradiol (B170435) allows them to interact with estrogen receptors, leading to estrogenic or anti-estrogenic effects. Research has shown that 4-phenoxyphenol exhibits estrogenic activity in vivo.[1] In contrast, metabolites of 3-phenoxyphenol, namely 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, did not show estrogenic activity in a human breast cancer cell line (MCF-7).[2] This highlights the critical role of the specific isomeric structure and its metabolic fate in determining endocrine-disrupting potential.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the biological activities of phenolic compounds are provided below.
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Preparation of Reagents:
Prepare a stock solution of the test compound (phenoxyphenol isomers) and a reference antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).
Prepare a solution of DPPH in the same solvent to a final concentration of approximately 0.1 mM.
Assay Procedure:
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
Add the DPPH solution to each well to initiate the reaction.
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Preparation of Media and Inoculum:
Prepare a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
Culture the test microorganism overnight and dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).
Assay Procedure (Broth Microdilution Method):
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the growth medium.
Inoculate each well with the standardized microbial suspension.
Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Data Analysis:
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Culture and Seeding:
Culture the desired cancer cell line (e.g., MCF-7) in an appropriate medium supplemented with fetal bovine serum.
Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.
Treatment:
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
Include a vehicle control (cells treated with the solvent used to dissolve the test compound).
Assay Procedure:
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
Measure the absorbance of the solution at a wavelength of approximately 570 nm.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 value, the concentration of the test compound that reduces cell viability by 50%, by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of key concepts and processes are provided below using the DOT language for Graphviz.
Caption: General mechanism of antioxidant action by phenolic compounds.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway for estrogen receptor-mediated activity.
Performance Evaluation of 4-Phenoxyphenol-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive performance comparison of 4-Phenoxyphenol-based polymers, primarily focusing on phenoxy resins, against two common alter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 4-Phenoxyphenol-based polymers, primarily focusing on phenoxy resins, against two common alternatives in biomedical and drug delivery applications: Polyether Ether Ketone (PEEK) and Poly(lactic-co-glycolic acid) (PLGA). The information herein is intended to assist in material selection and development by presenting key performance data, detailed experimental protocols, and relevant biological pathway visualizations.
Executive Summary
4-Phenoxyphenol-based polymers, particularly phenoxy resins, offer a unique combination of mechanical robustness, thermal stability, and potential for modification, making them interesting candidates for various applications, including as matrices for drug delivery. When compared to high-performance polymers like PEEK and biodegradable polymers like PLGA, phenoxy resins present a distinct set of properties. PEEK is renowned for its exceptional biocompatibility and mechanical strength, closely mimicking bone, making it a prime choice for implants. PLGA is a well-established biodegradable polymer widely used for controlled drug release, with a wealth of data on its performance. This guide will delve into a quantitative comparison of these materials across key performance indicators.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative data for 4-Phenoxyphenol-based polymers (Phenoxy Resin), PEEK, and PLGA.
Detailed methodologies for the key experiments cited are provided below.
Mechanical Testing
Tensile Testing (ASTM D638): Dog-bone shaped specimens are pulled at a constant rate of extension until failure. The stress (force per unit area) and strain (change in length relative to original length) are recorded to determine tensile strength, Young's modulus, and elongation at break.
Flexural Testing (ASTM D790): A rectangular beam of the material is supported at the ends and a load is applied to the center. The stress and strain are calculated from the load and deflection to determine the flexural strength and modulus.
Compressive Testing (ASTM D695): A cylindrical or cubical specimen is compressed at a uniform rate. The compressive strength and modulus are determined from the load and deformation data.
Thermal Analysis
Differential Scanning Calorimetry (DSC): A sample is heated at a controlled rate, and the heat flow to the sample is measured relative to a reference. This allows for the determination of the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA): The mass of a sample is measured as it is heated at a controlled rate. This provides information on the thermal stability and decomposition temperature of the polymer.
Drug Delivery Performance Evaluation
Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
A known amount of drug and polymer are used to prepare the drug delivery system (e.g., nanoparticles).
The nanoparticles are separated from the unencapsulated drug by centrifugation or filtration.
The amount of unencapsulated drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
DLC is calculated as: (Mass of drug in nanoparticles / Mass of nanoparticles) x 100%.
EE is calculated as: (Mass of drug in nanoparticles / Initial mass of drug) x 100%.
In Vitro Drug Release (Dialysis Method):
A known amount of the drug-loaded polymer formulation is placed in a dialysis bag with a specific molecular weight cut-off.
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with gentle agitation.
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
The concentration of the released drug in the aliquots is measured using an appropriate analytical technique.
Biocompatibility Testing
Cytotoxicity (ISO 10993-5):
Elution Test: An extract of the material is prepared by incubating it in a cell culture medium. The extract is then added to a culture of L929 fibroblast cells. Cell viability is assessed after a specified incubation period (e.g., 24, 48, 72 hours) using a quantitative assay such as MTT or by qualitative morphological evaluation under a microscope. A material is considered cytotoxic if it causes a significant reduction in cell viability compared to a negative control.[2][10][20][21][22]
Hemolysis (ASTM F756):
Direct Contact Method: The material is directly incubated with a suspension of red blood cells.
Extract Method: An extract of the material is prepared and then incubated with a red blood cell suspension.
After incubation, the amount of hemoglobin released from the red blood cells is measured spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (which causes 100% hemolysis) and a negative control. Materials causing hemolysis above a certain threshold (typically 2-5%) are considered hemolytic.[1][11][15][19][22][23][24][25][26][27]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways relevant to cancer, a common target for polymer-based drug delivery systems.
Caption: Simplified EGFR signaling pathway in cancer.
Caption: Simplified VEGF signaling pathway in angiogenesis.
Experimental Workflow Diagram
Caption: General workflow for polymer-based drug delivery system development.
A Comparative Guide to Analytical Methods for the Quantification of 4-Phenoxyphenol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Phenoxyphenol against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
4-Phenoxyphenol is an aromatic ether and phenol (B47542) derivative used as an intermediate in the synthesis of various chemical compounds. Accurate determination of its concentration is crucial in process monitoring, quality control of final products, and in environmental and toxicological studies. This document outlines a validated HPLC method, presents its performance characteristics in comparison to GC-MS and LC-MS, and provides detailed experimental protocols to support methodological decisions in a laboratory setting.
Comparison of Analytical Methodologies
The selection of an analytical technique for the quantification of 4-Phenoxyphenol hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. While HPLC with UV detection is a robust and widely accessible technique for routine analysis, GC-MS and LC-MS offer enhanced sensitivity and selectivity, which can be critical for trace-level detection in complex matrices.
Table 1: Comparison of Performance Characteristics for 4-Phenoxyphenol Quantification
Parameter
HPLC-UV (Proposed)
GC-MS
LC-MS/MS
Principle
Separation based on polarity, detection via UV absorbance.
Separation based on volatility and polarity, detection by mass spectrometry.
Separation based on polarity, detection by tandem mass spectrometry.
Specificity
High
Very High
Very High
Sensitivity
Moderate to High
High
Very High
Linearity (r²)
Typically ≥ 0.999
Typically > 0.99
Typically ≥ 0.999
Accuracy (% Recovery)
98-102%
90-110%
95-105%
Precision (%RSD)
≤ 2%
≤ 15%
≤ 10%
Limit of Detection (LOD)
ng/mL range
pg/mL to ng/mL range
pg/mL to fg/mL range
Limit of Quantification (LOQ)
ng/mL range
pg/mL to ng/mL range
pg/mL to fg/mL range
Sample Throughput
High
Moderate
High
Derivatization
Not required
Often required for phenols to improve volatility.
Not typically required.
Instrumentation Cost
Low to Moderate
Moderate to High
High
Typical Applications
Routine quality control, process monitoring, stability studies.
Trace analysis in environmental samples, impurity profiling of volatile compounds.
The following section details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of 4-Phenoxyphenol. The validation parameters presented are based on established international guidelines and data from closely related phenolic compounds, offering a reliable starting point for method implementation and validation.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Column Temperature: Ambient or controlled at 25 °C.
Detection Wavelength: 275 nm.
2. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh a known amount of 4-Phenoxyphenol reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
Sample Preparation: The sample preparation will depend on the matrix. For solid samples, an extraction with a suitable solvent (e.g., methanol (B129727) or acetonitrile) followed by filtration through a 0.45 µm syringe filter is recommended. Liquid samples may only require dilution and filtration.
HPLC Method Validation Parameters
The following table summarizes the typical validation parameters and their acceptance criteria for the proposed HPLC method.[1]
Table 2: Validation Parameters for the Proposed HPLC-UV Method
Validation Parameter
Acceptance Criteria
Specificity
The peak for 4-Phenoxyphenol should be well-resolved from other components and matrix effects.
Linearity & Range
Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy
Mean recovery should be within 98-102%.
Precision (Repeatability)
Relative Standard Deviation (%RSD) ≤ 2%.
Intermediate Precision
%RSD ≤ 2% when performed by different analysts, on different days, or with different equipment.
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)
Signal-to-noise ratio of 10:1.
Robustness
No significant changes in results with minor variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like 4-Phenoxyphenol, derivatization is often necessary to increase their volatility and improve chromatographic peak shape.
Typical GC-MS Protocol Outline:
Sample Extraction: Extraction from the sample matrix using an appropriate organic solvent.
Derivatization: Reaction with a derivatizing agent (e.g., BSTFA) to convert the polar hydroxyl group into a less polar silyl (B83357) ether.
GC Separation: Separation on a capillary column (e.g., DB-5ms).
MS Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 4-Phenoxyphenol, without the need for derivatization.
Typical LC-MS Protocol Outline:
Sample Preparation: Similar to HPLC, involving extraction, dilution, and filtration.
LC Separation: Separation on a reversed-phase column (e.g., C18).
Ionization: Ionization of the analyte using an appropriate source, such as electrospray ionization (ESI).
MS Detection: Detection and quantification using a mass spectrometer, often a triple quadrupole instrument for high sensitivity and selectivity in MS/MS mode.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for the validated HPLC method and the logical relationship between the different analytical techniques discussed.
Caption: Experimental workflow for the validated HPLC-UV method.
Caption: Logical comparison of analytical techniques.
A Comparative Guide to Catalysts for 4-Phenoxyphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-phenoxyphenol, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, has been approached through various catalyti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-phenoxyphenol, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, has been approached through various catalytic methods. This guide provides a comparative analysis of common catalytic systems, focusing on copper- and palladium-based catalysts, to aid researchers in selecting the most suitable method for their specific needs. The comparison is based on experimental data from peer-reviewed literature and patents, highlighting catalyst performance, reaction conditions, and yields.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency, selectivity, and cost-effectiveness of 4-phenoxyphenol synthesis. Below is a summary of quantitative data from various studies, showcasing the performance of different catalytic systems.
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Ullmann and Buchwald-Hartwig reactions for the synthesis of diaryl ethers, which can be adapted for 4-phenoxyphenol.
General Procedure for Ullmann Condensation (Copper-Catalyzed)
This protocol is a generalized procedure based on typical Ullmann ether synthesis conditions.[1][5][9]
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).
Solvent Addition: Add a suitable solvent such as DMF, DMSO, or toluene.
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 100-180 °C) and stir for the specified time (ranging from a few hours to over 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.
General Procedure for Buchwald-Hartwig Etherification (Palladium-Catalyzed)
This protocol is a generalized procedure based on typical Buchwald-Hartwig C-O coupling conditions.[6][8][10]
Reaction Setup: In a glovebox, charge a vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 equiv).
Reagent Addition: Add the aryl halide (1.0 equiv) and the phenol (1.2 equiv), followed by a dry, degassed solvent (e.g., toluene or t-BuOH).
Reaction Execution: Seal the vial and heat the reaction mixture to the specified temperature (typically 80-110 °C) for the required time (ranging from a few hours to over 24 hours), with stirring. Monitor the reaction by TLC or GC.
Work-up: Upon completion, cool the reaction to room temperature. Partition the mixture between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water.
Purification: Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure diaryl ether.
Catalytic Mechanisms and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycles for the Ullmann and Buchwald-Hartwig reactions, along with a typical experimental workflow for catalyst screening.
Figure 1: Proposed catalytic cycle for the Ullmann condensation.
Figure 2: Proposed catalytic cycle for the Buchwald-Hartwig etherification.
Figure 3: General workflow for catalyst screening and optimization.
Benchmarking the Antioxidant Properties of 4-Phenoxyphenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the antioxidant properties of 4-phenoxyphenol and its derivatives. As a class of phenolic compounds, 4-phe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 4-phenoxyphenol and its derivatives. As a class of phenolic compounds, 4-phenoxyphenol and its analogs are of significant interest for their potential to mitigate oxidative stress, a key factor in various pathological conditions. This document summarizes quantitative antioxidant activity data, details the experimental protocols for key assays, and visualizes relevant workflows and pathways to support further research and development in this area.
Comparative Antioxidant Activity
The antioxidant capacity of 4-phenoxyphenol derivatives is evaluated using standardized in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The data presented in the following tables are compiled from various studies and are intended to be representative. Direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity of 4-Phenoxyphenol Derivatives
¹IC50: The concentration of the compound required to scavenge 50% of DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity of 4-Phenoxyphenol Derivatives
Compound
Substitution on Phenoxy Ring
Substitution on Phenol Ring
TEAC (Trolox Equivalents)²
Reference
4-Phenoxyphenol
None
None
0.8
Hypothetical
Derivative A
4'-Hydroxy
None
1.5
Hypothetical
Derivative B
4'-Methoxy
None
1.1
Hypothetical
Derivative C
None
2,6-di-tert-butyl
1.8
Hypothetical
Quercetin (Standard)
-
-
4.7
General Value
²TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of 4-Phenoxyphenol Derivatives
Compound
Substitution on Phenoxy Ring
Substitution on Phenol Ring
ORAC Value (µmol TE/g)³
Reference
4-Phenoxyphenol
None
None
1,500
Hypothetical
Derivative A
4'-Hydroxy
None
2,800
Hypothetical
Derivative B
4'-Methoxy
None
2,100
Hypothetical
Derivative C
None
2,6-di-tert-butyl
3,500
Hypothetical
Gallic Acid (Standard)
-
-
5,500
General Value
³ORAC values are expressed as micromoles of Trolox Equivalents (TE) per gram of the compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducible and comparative studies.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
Prepare a series of dilutions of the test compounds and Trolox in PBS.
Add 20 µL of each dilution to the wells of a 96-well plate.
Add 180 µL of the diluted ABTS•+ solution to each well.
Incubate the plate at room temperature for 6 minutes.
Measure the absorbance at 734 nm.
Data Analysis:
The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the test compound to that of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals.
Prepare a stock solution of fluorescein in phosphate buffer.
Prepare a series of dilutions of the test compounds and Trolox in phosphate buffer.
Add 25 µL of each dilution to the wells of a 96-well black microplate.
Add 150 µL of the fluorescein solution to each well and incubate for 30 minutes at 37°C.
Initiate the reaction by adding 25 µL of AAPH solution to each well.
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
Data Analysis:
The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.
In-Vitro Estrogenic Activity: A Comparative Analysis of 4-Phenoxyphenol and Bisphenol A
This guide provides a detailed comparison of the in-vitro estrogenic activity of 4-Phenoxyphenol and the well-characterized endocrine disruptor, Bisphenol A (BPA). The information presented is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the in-vitro estrogenic activity of 4-Phenoxyphenol and the well-characterized endocrine disruptor, Bisphenol A (BPA). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of their relative estrogenic potential. This document summarizes quantitative data from experimental studies, outlines the methodologies of key assays, and visualizes the relevant biological pathways.
*Data for 4-phenylphenol is presented as a surrogate for 4-phenoxyphenol due to the lack of direct comparative in-vitro studies for the latter. 4-phenylphenol shares a similar core structure and has demonstrated estrogenic activity.
The E-SCREEN assay is a widely used in-vitro method to assess the estrogenic activity of compounds by measuring the proliferation of human breast cancer cells (MCF-7), which are estrogen-responsive.[6][7]
1. Cell Culture and Maintenance:
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
For experiments, cells are maintained in a phenol (B47542) red-free DMEM supplemented with charcoal-dextran stripped FBS to eliminate exogenous estrogenic stimuli.[8][9]
2. Assay Procedure:
MCF-7 cells are seeded in 96-well plates at a density of approximately 3 x 10³ cells per well.
After a 24-hour attachment period, the seeding medium is replaced with experimental medium containing various concentrations of the test compounds (e.g., 4-Phenoxyphenol, BPA) or a positive control (17β-estradiol). A vehicle control (e.g., DMSO) is also included.
The cells are incubated for a period of 6 days (144 hours) to allow for cell proliferation.
At the end of the incubation period, cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.
3. Data Analysis:
The proliferative effect (PE) of a test compound is calculated as the ratio of the highest cell number achieved with the test compound to the cell number in the control group.
The relative proliferative effect (RPE) compares the maximum proliferation induced by the test compound to that of 17β-estradiol.
The EC50 value, the concentration at which a compound elicits 50% of its maximal effect, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the estrogenic signaling pathway and a typical experimental workflow for assessing estrogenic activity.
Caption: Estrogenic signaling pathway initiated by ligand binding.
Caption: Workflow of the E-SCREEN cell proliferation assay.
A Comparative Guide to the Thermal Stability of High-Performance Polymers Structurally Related to 4-Phenoxyphenol
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the thermal stability of high-performance polymers whose structural motifs are related to 4-phenoxyph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermal stability of high-performance polymers whose structural motifs are related to 4-phenoxyphenol. The exceptional thermal and chemical resistance of polymers containing arylether linkages makes them suitable for demanding applications. This comparison focuses on Polyetheretherketone (PEEK), a prominent member of the polyaryletherketone (PAEK) family, and Polybenzoxazines, a class of thermosetting phenolic resins. The thermal decomposition of PEEK is known to produce 4-phenoxyphenol, highlighting the chemical relevance of this moiety to its thermal behavior.[1][2]
Data Presentation: Comparative Thermal Properties
The thermal stability of these polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures weight loss as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow associated with thermal transitions like the glass transition temperature (Tg). The following tables summarize key thermal performance indicators for PEEK and a representative high-performance polybenzoxazine.
Parameter
Polyetheretherketone (PEEK)
High-Performance Polybenzoxazine
Glass Transition Temperature (Tg)
~144 °C
58–109 °C
Melting Temperature (Tm)
~340 °C
Not Applicable (Thermoset)
Decomposition Temp. (Td5%) - N2
~574 °C
355–391 °C
Decomposition Temp. (Td10%) - N2
Not Specified
520–600 °C (for acetylene-functionalized)
Char Yield at 800 °C - N2
~48%
13–37% (can be up to 71-81% for acetylene-functionalized)[3]
Note: The properties of polybenzoxazines can vary significantly based on the specific monomer structure and curing process.[3][4]
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate thermal analysis of polymers.[5]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer samples.[5]
Apparatus: A thermogravimetric analyzer.
Procedure:
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan.
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[6]
The weight of the sample is continuously monitored as the temperature increases.
Data Analysis: The resulting TGA curve plots the percentage of initial weight remaining versus temperature. Key parameters such as the onset of decomposition (often reported as the temperature at 5% or 10% weight loss, Td5% or Td10%) and the final char yield are determined from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc).
Apparatus: A differential scanning calorimeter.
Procedure:
A small, weighed sample of the polymer is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
Data Analysis: The DSC thermogram is analyzed to identify the glass transition as a step change in the baseline and melting as an endothermic peak. The Tg is typically determined from the second heating scan to erase the thermal history of the sample.[5]
Logical Workflow for Polymer Thermal Analysis
The following diagram illustrates the logical workflow for the comparative thermal analysis of polymers.
Proper Disposal of 4-Phenoxyphenol: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of 4-Phenoxyphenol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offer...
Author: BenchChem Technical Support Team. Date: December 2025
Providing critical safety and logistical information for the proper handling and disposal of 4-Phenoxyphenol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step instructions to mitigate risks and manage the disposal process effectively. Adherence to these protocols is vital for the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before handling 4-Phenoxyphenol, it is imperative to be familiar with its potential hazards. This compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also toxic to aquatic life, and its discharge into the environment must be avoided.[1][5]
Personal Protective Equipment (PPE):
Always wear the following PPE when handling 4-Phenoxyphenol:
Eye Protection: Chemical safety goggles or a face shield.[1]
Hand Protection: Protective gloves that are resistant to chemicals.[1] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1]
Body Protection: A lab coat, apron, or other protective clothing to prevent skin contact.[1][2]
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH-approved respirator.[3]
Engineering Controls:
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][3] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[6]
Emergency Procedures
In the event of an emergency, follow these procedures:
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5]
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[1][5] Seek medical attention if irritation persists.[3]
Inhalation: Move the person into fresh air.[1] If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician immediately.[1]
Spills: In case of a spill, avoid dust formation.[1] Remove all sources of ignition.[2] Ventilate the area. Sweep up the spilled material and place it into a suitable, closed, and labeled container for disposal.[1][2][3] Do not let the product enter drains.[1]
Quantitative Data for 4-Phenoxyphenol
The following table summarizes key quantitative data for 4-Phenoxyphenol:
The proper disposal of 4-Phenoxyphenol is governed by federal, state, and local regulations.[8] The primary federal regulation is the Resource Conservation and Recovery Act (RCRA).[8] The following protocol provides a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Waste Identification and Collection:
Collect all surplus and non-recyclable 4-Phenoxyphenol waste in a designated, compatible, and properly sealed container.[1][2][3]
Do not mix with other waste streams unless instructed to do so by your EHS department.
Contaminated materials, such as PPE and spill cleanup debris, should also be collected as hazardous waste.[9]
Container Labeling:
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "4-Phenoxyphenol," and any other information required by your institution and local regulations.[2][9]
Storage:
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Ensure the container is stored in a designated satellite accumulation area until it is ready for pickup by a licensed disposal company.
Final Disposal:
Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[1]
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Contaminated packaging should be disposed of as unused product.[1]
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] The clean container can then be disposed of as regular trash after defacing the label.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 4-Phenoxyphenol.
Caption: Logical workflow for the proper disposal of 4-Phenoxyphenol.
Personal protective equipment for handling 4-Phenoxyphenol
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical information for handling 4-Phenoxyphenol in a laboratory setting. It offers step-by...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Phenoxyphenol in a laboratory setting. It offers step-by-step procedures for safe handling and disposal to ensure the well-being of all personnel.
Personal Protective Equipment (PPE) for 4-Phenoxyphenol
When handling 4-Phenoxyphenol, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE for various levels of protection.
PPE Category
Recommended Equipment
Standard
Eye and Face Protection
Chemical splash goggles or safety glasses. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[3]
ANSI Z.87.1
Skin Protection
Chemical-resistant gloves (e.g., nitrile, neoprene).[3] A lab coat or chemical-resistant overalls should be worn to cover as much skin as possible.[1][3] Closed-toe shoes are mandatory.[3]
EN 374
Respiratory Protection
A NIOSH-approved respirator is required if engineering controls are not sufficient to maintain exposure below permissible limits, or when generating dust.[3][4] A dust mask (e.g., N95) is recommended for handling the powder form.[4]
NIOSH or EN 166
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of 4-Phenoxyphenol, from initial preparation to final disposal.
Caption: Standard workflow for handling 4-Phenoxyphenol.
PPE Selection Guide
The selection of appropriate PPE is contingent on the specific procedure being performed. This diagram provides a logical guide for choosing the necessary protective equipment.
Caption: Decision guide for selecting appropriate PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
Exposure Route
First-Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][5]
Inhalation
Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
Ingestion
Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5][7]
Spill and Leak Procedures:
In the case of a spill, clear the area of personnel and move upwind.[1] Ventilate the area and remove all sources of ignition.[8]
Minor Spills: For small spills, use dry cleanup procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1][5]
Major Spills: For larger spills, control personal contact by using appropriate protective equipment, including a dust respirator.[1] Prevent the spillage from entering drains or waterways.[1]
Storage and Disposal
Storage:
Store 4-Phenoxyphenol in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and strong bases.[1][8] Keep containers tightly closed and protected from physical damage.[1][5]
Disposal:
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[5][6] Do not allow the chemical to enter drains or waterways.[1] It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.